Technical Documentation Center

4-(6-Morpholino-3-nitro-2-pyridyl)morpholine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine
  • CAS: 61100-30-9

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine

An In-depth Technical Guide to 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine: Synthesis, Characterization, and Potential Applications Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine: Synthesis, Characterization, and Potential Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(6-morpholino-3-nitro-2-pyridyl)morpholine, a heterocyclic compound featuring a 3-nitropyridine core symmetrically substituted with two morpholine rings. Due to the limited direct literature on this specific molecule, this document leverages established chemical principles and data from analogous structures to present a robust guide for researchers. The guide details a plausible and efficient synthetic pathway via nucleophilic aromatic substitution (SNAr) starting from 2,6-dichloro-3-nitropyridine. It further provides predicted physicochemical properties and a thorough, predicted spectroscopic profile, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, to aid in its identification and characterization. Finally, the guide explores the compound's potential chemical reactivity and its prospective applications, particularly as a scaffold in medicinal chemistry and drug discovery, drawing parallels with other biologically active morpholine and nitropyridine derivatives.

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets—is a cornerstone of modern drug discovery. The morpholine ring is one such scaffold, prized for its ability to improve the pharmacokinetic profiles of bioactive molecules, including enhancing aqueous solubility and metabolic stability[][2]. Morpholine is a versatile heterocycle incorporated into numerous approved drugs, exhibiting a wide spectrum of biological activities such as anticancer, anti-inflammatory, and antimicrobial effects[3][4].

Similarly, the pyridine ring system is a fundamental component of many natural products and pharmaceuticals, valued for its ability to engage in hydrogen bonding and its bioisosteric relationship with other functional groups[][2]. The introduction of a nitro group onto the pyridine ring profoundly influences its electronic properties, activating it towards nucleophilic substitution and serving as a versatile chemical handle for further synthetic transformations[5][6].

The title compound, 4-(6-morpholino-3-nitro-2-pyridyl)morpholine, represents a unique convergence of these two key motifs. Its structure suggests potential for novel biological activity and offers a platform for the development of new chemical entities. This guide serves as a foundational resource for scientists, providing a detailed examination of its synthesis, predicted analytical characteristics, and potential utility.

Synthesis and Mechanism

The most logical and efficient pathway to synthesize 4-(6-morpholino-3-nitro-2-pyridyl)morpholine is through the sequential nucleophilic aromatic substitution (SNAr) of a suitable di-halogenated nitropyridine precursor. 2,6-Dichloro-3-nitropyridine is the ideal starting material due to its high reactivity and commercial availability[7][8].

Overview of the Synthetic Strategy

The synthesis is a two-step, one-pot procedure commencing with the nitration of 2,6-dichloropyridine to yield the key intermediate, 2,6-dichloro-3-nitropyridine. This is followed by a double nucleophilic aromatic substitution reaction with morpholine to afford the final product.

Synthesis_Workflow A 2,6-Dichloropyridine B Nitration (KNO₃ / H₂SO₄) A->B C 2,6-Dichloro-3-nitropyridine B->C D Nucleophilic Aromatic Substitution (2.2 eq. Morpholine, Base) C->D E 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine D->E

Caption: Proposed synthetic workflow for the target compound.

Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine Precursor

The precursor is synthesized by the electrophilic nitration of 2,6-dichloropyridine using a mixed acid system.

Experimental Protocol:

  • Reagent Preparation: In a three-necked flask equipped with a stirrer and thermometer, carefully add 80 mL of concentrated sulfuric acid[8].

  • Addition of Starting Material: Cool the sulfuric acid in an ice bath and slowly add 7.4 g (0.05 mol) of 2,6-dichloropyridine while maintaining the temperature below 10°C[8].

  • Nitration: To this solution, carefully and portion-wise add 10.1 g (0.1 mol) of potassium nitrate. The rate of addition should be controlled to keep the temperature below 10°C[8].

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-65°C and maintain for 2-4 hours[8][9]. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring[8].

  • Isolation: The precipitated solid product is collected by vacuum filtration and washed with cold water until the washings are neutral[8].

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield 2,6-dichloro-3-nitropyridine as a pale-yellow solid[9].

Step 2: Synthesis of 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine

This step involves the displacement of both chlorine atoms by morpholine. The chlorine at the C2 position (ortho to the nitro group) is generally more reactive and is substituted first (kinetic product)[10][11]. The second substitution at C6 requires slightly more forcing conditions to yield the final di-substituted product.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2,6-dichloro-3-nitropyridine (1.0 eq) in an anhydrous solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF)[7][12].

  • Reagent Addition: Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.5 eq), to the solution. Then, add morpholine (2.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. The progress should be monitored by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate[7].

  • Isolation & Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford pure 4-(6-morpholino-3-nitro-2-pyridyl)morpholine.

Structural Elucidation and Physicochemical Properties

Chemical Structure

Caption: Chemical structure of the title compound.

Physicochemical Properties

The key physicochemical properties are calculated and summarized below.

PropertyPredicted ValueSource
Molecular FormulaC₁₃H₁₈N₄O₄(Calculated)
Molecular Weight294.31 g/mol (Calculated)
IUPAC Name4-(6-morpholino-3-nitro-2-pyridyl)morpholine(Generated)
XLogP3~1.5(Estimated based on analogs[13])
AppearanceExpected to be a yellow crystalline solid(Inferred)
SolubilitySoluble in polar organic solvents (e.g., DMSO, DMF, Chloroform)(Inferred)

Spectroscopic and Analytical Characterization (Predicted Data)

While experimental spectra for this specific compound are not publicly available, a detailed prediction can be made based on the analysis of its structural components and data from similar molecules[13][14][15][16].

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons and the two equivalent morpholine rings.

  • ¹³C NMR: The carbon spectrum will show signals for the pyridine core and two signals for the carbons of the equivalent morpholine rings.

AssignmentPredicted ¹H NMR (δ, ppm)Predicted ¹³C NMR (δ, ppm)
Pyridine H-4, H-57.0 - 8.5 (Two doublets, J ≈ 8-9 Hz)115 - 140
Morpholine -O-CH ₂- (8H)3.70 - 3.90 (triplet)~66-68
Morpholine -N-CH ₂- (8H)3.30 - 3.50 (triplet)~48-52
Pyridine C-NO₂-~145-150
Pyridine C-N(morph)-~155-160

Note: Chemical shifts are referenced to TMS and can vary based on the solvent used.[14][17]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will be characterized by strong absorptions from the nitro group and vibrations from the morpholine and pyridine rings.

Wavenumber (cm⁻¹)IntensityAssignment
~1530-1550StrongAsymmetric NO₂ stretch[16]
~1340-1360StrongSymmetric NO₂ stretch[16]
~3100-3000MediumAromatic C-H stretch
~2950-2850Medium-StrongAliphatic C-H stretch (Morpholine)
~1600, ~1480MediumAromatic C=C and C=N stretching
~1250StrongAryl C-N stretch
~1115StrongC-O-C ether stretch (Morpholine)
Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to show a clear molecular ion peak and characteristic fragmentation patterns.

m/z ValueInterpretation
294[M]⁺˙, Molecular Ion
248[M - NO₂]⁺, Loss of nitro group
208[M - C₄H₈NO]⁺, Loss of a morpholine radical
178[M - NO₂ - C₃H₆O]⁺, Subsequent fragmentation
Standard Analytical Protocols

NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube[14].

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Use standard parameters for spectral width, number of scans, and relaxation delay[15].

FT-IR Spectroscopy Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with spectroscopic grade KBr and pressing it into a disk. Alternatively, use an ATR accessory for direct analysis of the solid[16].

  • Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹[16].

Mass Spectrometry (GC-MS) Protocol:

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent like ethyl acetate[18].

  • Acquisition: Inject the sample into a GC-MS system operating in EI mode (70 eV). Use a standard temperature program for the GC to ensure good separation[18].

Chemical Reactivity and Potential Applications

Key Reactive Sites and Potential Transformations

The chemical functionality of 4-(6-morpholino-3-nitro-2-pyridyl)morpholine is dictated by its three core components.

Reactivity_Diagram A 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine B Nitro Group Reduction (e.g., SnCl₂/HCl, H₂/Pd-C) A->B Reduction C 2,6-Dimorpholino-3-aminopyridine B->C D Further Derivatization (Amide/Sulfonamide formation, etc.) C->D Functionalization

Caption: Key potential chemical transformation of the title compound.

The most significant reactive handle is the nitro group . It can be readily reduced to a primary amine (3-amino-2,6-dimorpholinopyridine) using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C). This resulting aniline derivative is a valuable intermediate for constructing a diverse library of compounds through reactions such as acylation, sulfonylation, and diazotization.

Insights for Drug Discovery and Development

The title compound is an attractive scaffold for therapeutic agent development. Pyridine derivatives are known to possess a wide array of biological activities, including antiproliferative, antimicrobial, and anti-inflammatory properties[][2][4]. The presence of two morpholine groups is anticipated to confer favorable pharmacokinetic properties, potentially enhancing drug-likeness.

Given the established bioactivity of related structures, 4-(6-morpholino-3-nitro-2-pyridyl)morpholine and its derivatives, particularly the 3-amino analog, warrant investigation in various therapeutic areas. Screening for activity against cancer cell lines, bacterial and fungal strains, and inflammatory pathway targets would be a logical starting point for exploring the potential of this chemical scaffold.

Conclusion

4-(6-Morpholino-3-nitro-2-pyridyl)morpholine is a synthetically accessible and chemically versatile heterocyclic compound. This guide provides a robust, albeit predictive, framework for its synthesis and characterization based on well-understood principles of organic chemistry. The combination of a reactive nitropyridine core with two pharmacologically advantageous morpholine moieties makes this molecule a promising and unexplored scaffold for the development of novel therapeutic agents. The detailed protocols and predicted data herein should empower researchers to synthesize, identify, and further investigate this compound and its derivatives in the pursuit of new discoveries in medicinal chemistry.

References

  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 2,6-Dichloro-3-Nitropyridine and 2-Chloro-5.
  • BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of 3-Nitropyridine.
  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions.
  • PubChem. (n.d.). 2-Morpholino-5-nitropyridine.
  • BenchChem. (2025). An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Analysis of Morpholine Derivatives.
  • PubMed. (2005). 1H and 13C NMR spectra of N-substituted morpholines.
  • PMC. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations.
  • BenchChem. (2025). A Comprehensive Guide to the Applications of 2,6-Dichloro-3-nitropyridine in Synthetic Chemistry.
  • ResearchGate. (n.d.). 1H and13C NMR spectra ofN-substituted morpholines | Request PDF.
  • PubMed. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents.
  • Supporting Materials. (n.d.).
  • PMC. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.
  • PMC. (n.d.). 2,6-Dichloro-3-nitropyridine.
  • MDPI. (2025). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers.
  • BOC Sciences. (n.d.). Biological Activities of Pyridine Derivatives.
  • BenchChem. (2025). Application Notes: 1H and 13C NMR Data for 8-(Morpholin-4-yl)-5-nitroquinoline.
  • BenchChem. (2025). detailed synthesis protocol for 2,6-dichloro-3-nitropyridine from 2,6-dichloropyridine.
  • Google Patents. (n.d.). US4310671A - Process for producing 2,6-dichloro-3-nitropyridine.
  • Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.
  • PMC. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
  • BenchChem. (2025). Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives.
  • BenchChem. (2025). strategies to avoid byproduct formation in 2,6-dichloro-3-nitropyridine reactions.
  • Googleapis.com. (2024). IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES.
  • ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
  • ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate.
  • BenchChem. (2025). Application Notes and Protocols: Spectroscopic Analysis of 8-(Morpholin-4-yl)-5-nitroquinoline.
  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of morpholine derivatives.
  • ResearchGate. (n.d.). (PDF) 2,6-Dichloro-3-nitropyridine.
  • ChemicalBook. (n.d.). Morpholine(110-91-8) IR Spectrum.
  • PubMed. (2023). Sequencing of Morpholino Antisense Oligonucleotides Using Electron Capture Dissociation Mass Spectrometry.
  • PubMed. (2024). Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry.
  • ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum....
  • PMC. (n.d.). Mass Spectrometry-Based Quantification of Pseudouridine in RNA.
  • Source providing information on synthesis process improvement. (n.d.). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide.
  • Source providing information on synthetic routes. (n.d.). The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide).
  • Google Patents. (n.d.). CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.
  • PubMed. (2024). Quantitative detection of pseudouridine in RNA by mass spectrometry.

Sources

Exploratory

An In-Depth Technical Guide to the In Vivo Pharmacokinetics of 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine

Preamble: Charting the Course for a Novel Chemical Entity In the landscape of drug discovery and development, understanding the journey of a novel chemical entity (NCE) through a biological system is paramount. This guid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Charting the Course for a Novel Chemical Entity

In the landscape of drug discovery and development, understanding the journey of a novel chemical entity (NCE) through a biological system is paramount. This guide provides a comprehensive, in-depth technical framework for elucidating the in vivo pharmacokinetics (PK) of 4-(6-morpholino-3-nitro-2-pyridyl)morpholine, a unique molecule featuring both a nitropyridine and a dimorpholine structure. The presence of these moieties suggests a complex metabolic profile and specific analytical challenges that necessitate a meticulously designed experimental approach.[1][2][3]

This document is structured not as a rigid protocol but as a dynamic, logic-driven guide for fellow researchers, scientists, and drug development professionals. It is grounded in the principles of scientific integrity, providing not just the "how" but the critical "why" behind each experimental choice. Our objective is to establish a robust, self-validating system for pharmacokinetic characterization, from preclinical study design to rigorous bioanalytical quantification and data interpretation.

Part 1: Preclinical In Vivo Study Design: The Foundation of Meaningful Data

The selection of an appropriate animal model is a critical first step in preclinical pharmacokinetic studies.[4] Rodents, such as mice and rats, are commonly used in early-stage drug discovery due to their well-characterized physiology and the availability of established experimental protocols.[4] For 4-(6-morpholino-3-nitro-2-pyridyl)morpholine, the choice of species may also be influenced by any existing in vitro metabolism data that indicates species-specific differences in enzymatic activity.[5]

Dose Formulation and Administration

The physicochemical properties of 4-(6-morpholino-3-nitro-2-pyridyl)morpholine will dictate the formulation strategy. Given its morpholine components, which can enhance solubility, an aqueous-based vehicle may be feasible.[1] However, the nitropyridine moiety may impart some lipophilicity.[3] A preliminary solubility assessment in common pharmaceutical vehicles (e.g., saline, PBS, and solutions containing co-solvents like PEG 400 or DMSO) is essential.

The route of administration will depend on the intended clinical application. For initial PK screening, both intravenous (IV) and oral (PO) routes are typically investigated to determine absolute bioavailability.[6][7]

Experimental Workflow: From Dosing to Sample Analysis

G cluster_preclinical Preclinical In Vivo Phase cluster_bioanalytical Bioanalytical Phase cluster_data_analysis Data Analysis Phase animal_model Animal Model Selection (e.g., Sprague-Dawley Rats) dose_formulation Dose Formulation (IV and PO) animal_model->dose_formulation dosing Dosing (IV Bolus and Oral Gavage) dose_formulation->dosing sample_collection Serial Blood Sampling (e.g., via tail vein) dosing->sample_collection sample_processing Plasma Isolation and Storage (-80°C) sample_collection->sample_processing sample_prep Sample Preparation (e.g., Protein Precipitation) sample_processing->sample_prep lc_ms_analysis LC-MS/MS Quantification sample_prep->lc_ms_analysis pk_modeling Non-Compartmental Analysis (NCA) lc_ms_analysis->pk_modeling parameter_determination Determination of Key PK Parameters (Cmax, Tmax, AUC, t1/2) pk_modeling->parameter_determination reporting Reporting and Interpretation parameter_determination->reporting G cluster_oxidation Oxidative Metabolism (CYP-mediated) cluster_reduction Reductive Metabolism parent 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine hydroxylation Hydroxylation of Morpholine Ring parent->hydroxylation Phase I ring_opening Morpholine Ring Opening parent->ring_opening Phase I nitro_reduction Reduction of Nitro Group to Amino parent->nitro_reduction Phase I

Sources

Foundational

The Emergent Therapeutic Potential of 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The confluence of the morpholine heterocycle and the nitropyridine scaffold has given rise to a class of compounds with significant, yet largely un...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the morpholine heterocycle and the nitropyridine scaffold has given rise to a class of compounds with significant, yet largely untapped, therapeutic potential. This technical guide delves into the prospective biological activities of 4-(6-morpholino-3-nitro-2-pyridyl)morpholine and its derivatives. While direct comprehensive studies on this specific parent compound are nascent, a robust body of evidence from structurally related analogues points towards promising anticancer and antimicrobial activities. This document synthesizes the existing knowledge on the constituent chemical moieties to provide a predictive framework for the biological evaluation of this compound class. We will explore the probable synthetic routes, potential mechanisms of action, and detailed experimental protocols for the systematic investigation of these derivatives.

Introduction: A Synthesis of Bioactive Scaffolds

The field of medicinal chemistry is in a perpetual quest for novel molecular architectures that can address unmet medical needs. The pyridine ring, a ubiquitous nitrogen-containing heterocycle, is a cornerstone of many FDA-approved drugs.[1] Its derivatives, particularly those bearing nitro groups, have demonstrated a wide spectrum of biological activities, including anticancer and antimicrobial effects.[2][3] The nitro group, an electron-withdrawing moiety, can significantly modulate the electronic properties of the pyridine ring, often enhancing its interaction with biological targets.[2]

Concurrently, the morpholine ring is a privileged scaffold in drug discovery, frequently incorporated to improve the pharmacokinetic properties of a molecule, such as aqueous solubility and metabolic stability.[4][5] Beyond its role as a pharmacokinetic enhancer, the morpholine moiety is a critical pharmacophore in a number of potent kinase inhibitors, including inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[6][7][8]

The compound 4-(6-morpholino-3-nitro-2-pyridyl)morpholine represents a logical and compelling fusion of these two key pharmacophores. The presence of two morpholine rings on a nitropyridine core suggests the potential for multifaceted biological activity. This guide will provide a forward-looking analysis of the therapeutic promise of this chemical class.

Synthetic Strategies: A Plausible Pathway

A potential synthetic pathway is outlined below:

Synthetic_Pathway 2,6-dichloro-3-nitropyridine 2,6-dichloro-3-nitropyridine Intermediate 4-(6-chloro-3-nitro-2-pyridyl)morpholine 2,6-dichloro-3-nitropyridine->Intermediate Nucleophilic Aromatic Substitution (SNAr) Morpholine_1 Morpholine (1 eq.) Morpholine_1->Intermediate Final_Product 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine Intermediate->Final_Product Second SNAr Reaction Morpholine_2 Morpholine (excess) Morpholine_2->Final_Product

A plausible synthetic route to the target compound.

Rationale for the Proposed Synthesis:

The two chlorine atoms on the 2,6-dichloro-3-nitropyridine starting material are activated towards nucleophilic substitution by the electron-withdrawing nitro group at the 3-position. The first substitution with one equivalent of morpholine is expected to occur regioselectively. The second substitution would require more forcing conditions, such as an excess of morpholine and potentially higher temperatures, to replace the remaining chlorine atom and yield the final product.

Predicted Biological Activities and Mechanistic Insights

Based on the extensive literature on related compounds, the primary areas of biological interest for 4-(6-morpholino-3-nitro-2-pyridyl)morpholine derivatives are anticancer and antimicrobial activities.

Anticancer Potential: Targeting Key Signaling Pathways

Numerous studies have highlighted the cytotoxic effects of nitropyridine and morpholine-containing compounds against a variety of cancer cell lines.[2][9]

3.1.1. Inhibition of the PI3K/Akt/mTOR Pathway

A significant body of research has implicated the morpholine moiety as a key "hinge-binding" group in a multitude of PI3K and mTOR inhibitors.[8][10] The oxygen atom of the morpholine ring often forms a critical hydrogen bond with the kinase hinge region, contributing to the inhibitor's potency and selectivity.[6] Given the presence of two morpholine groups, it is highly plausible that 4-(6-morpholino-3-nitro-2-pyridyl)morpholine derivatives could function as inhibitors of this crucial cancer-related signaling pathway.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects cluster_inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 Conversion PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion Target_Compound 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine Derivative Target_Compound->PI3K Potential Inhibition Target_Compound->mTORC2 Potential Inhibition Target_Compound->mTORC1 Potential Inhibition

Potential inhibition of the PI3K/Akt/mTOR pathway.

3.1.2. Other Potential Anticancer Mechanisms

Some nitropyridine analogues have been identified as microtubule-targeting agents, leading to cell cycle arrest and apoptosis.[9] This represents another potential avenue of anticancer activity for the target compound class.

Antimicrobial Activity: A Broad-Spectrum Potential

Morpholine derivatives have a well-documented history of antimicrobial activity against a range of bacterial and fungal pathogens.[3][9][11][12] The incorporation of a nitropyridine core, which also possesses intrinsic antimicrobial properties, could lead to synergistic or enhanced activity.[2]

Derivatives of 4-(morpholino-4-yl)-3-nitrobenzohydrazide have shown promising antibacterial activity, particularly against Gram-positive bacteria.[1][6] This suggests that the combination of a morpholine ring and a nitro-aromatic system is a favorable motif for antimicrobial drug design.

Experimental Protocols for Biological Evaluation

A systematic evaluation of the biological activity of 4-(6-morpholino-3-nitro-2-pyridyl)morpholine derivatives would involve a series of well-established in vitro assays.

In Vitro Anticancer Activity Assessment

4.1.1. Cytotoxicity Screening: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[9]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., a panel of cell lines from different tumor types) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%.

MTT_Assay_Workflow Cell_Seeding Seed Cancer Cells in 96-well Plate Compound_Treatment Treat with Test Compounds Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Formazan_Formation Incubate (Formazan Crystal Formation) MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Values Absorbance_Reading->IC50_Calculation

A typical workflow for the MTT cytotoxicity assay.
In Vitro Antimicrobial Activity Assessment

4.2.1. Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterial or fungal strain).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: Visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation and Interpretation

Quantitative data from the biological assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Hypothetical Cytotoxicity Data for 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine Derivatives

CompoundCancer Cell Line A IC50 (µM)Cancer Cell Line B IC50 (µM)Cancer Cell Line C IC50 (µM)
Derivative 15.27.810.1
Derivative 21.52.33.0
Derivative 312.415.120.5
Positive Control0.81.11.5

Table 2: Hypothetical Antimicrobial Activity Data for 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine Derivatives

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 183216
Derivative 24168
Derivative 332>6464
Positive Control120.5

Conclusion and Future Directions

The chemical architecture of 4-(6-morpholino-3-nitro-2-pyridyl)morpholine and its derivatives presents a compelling case for their investigation as novel therapeutic agents. The convergence of the well-established bioactivity of the nitropyridine and morpholine scaffolds strongly suggests a high probability of significant anticancer and antimicrobial properties. The potential for these compounds to act as kinase inhibitors, particularly within the PI3K/Akt/mTOR pathway, warrants dedicated investigation.

Future research should focus on the synthesis of a library of derivatives with systematic structural modifications to establish clear Structure-Activity Relationships (SAR). This will enable the optimization of potency and selectivity. Furthermore, elucidation of the precise molecular targets and mechanisms of action will be crucial for the rational development of these compounds into clinical candidates. The experimental protocols outlined in this guide provide a robust framework for the initial biological characterization of this promising class of molecules.

References

  • Benchchem. Unveiling the Biological Potential of 3-Amino-4-nitropyridine Derivatives: A Comparative Analysis.
  • Benchchem. Exploring the Biological Activity of Nitropyridine Derivatives.
  • Benchchem. A Comparative Analysis of 3-Hydroxy-2-nitropyridine and Its Analogs in Antimicrobial and Cytotoxic Applications.
  • Sharma, P., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Applied Pharmaceutical Science, 11(12), 001-014.
  • Khan, I., et al. (2021). Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). Current Medicinal Chemistry, 28(32), 6644-6684.
  • Di Capua, A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 246, 116202.
  • Quintieri, L., et al. (1993). Morpholinylanthracyclines: cytotoxicity and antitumor activity of differently modified derivatives. Anti-cancer drug design, 8(4), 353-366.
  • Al-Ghorbani, M., et al. (2023). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmaceutical Sciences and Research, 14(6), 2826-2839.
  • Bielenica, A., et al. (2025). New 4-(Morpholin-4-Yl)
  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & medicinal chemistry, 14(20), 6847-6858.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814.
  • Jain, A., & Sahu, S. K. (2024).
  • Bhatt, H., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 1234.
  • Anvekar, R. (2016). morpholine antimicrobial activity.
  • Li, J., et al. (2015). Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine.
  • Verheijen, J. C., et al. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent. Journal of medicinal chemistry, 52(24), 8010-8024.
  • NextSDS. 4-(6-MORPHOLINO-3-NITRO-2-PYRIDYL)MORPHOLINE — Chemical Substance Information. Available from: [Link]

  • Kaplan, J., et al. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Bioorganic & medicinal chemistry letters, 20(2), 640-643.
  • Lee, C. H., et al. (2001). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. Journal of medicinal chemistry, 44(13), 2133-2138.

Sources

Protocols & Analytical Methods

Method

4-(6-Morpholino-3-nitro-2-pyridyl)morpholine dosing guidelines for murine models

Application Note: Preclinical Dosing Guidelines for 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine in Murine Models Audience: Researchers, Scientists, and In Vivo Pharmacologists Content Type: Technical Guide & Experimenta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Dosing Guidelines for 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine in Murine Models

Audience: Researchers, Scientists, and In Vivo Pharmacologists Content Type: Technical Guide & Experimental Protocol

Executive Summary

4-(6-Morpholino-3-nitro-2-pyridyl)morpholine (hereafter referred to as 2,6-DMNP ) is a highly specialized preclinical tool compound. Featuring a classic dimorpholino-pyridine pharmacophore, it shares structural homology with established pan-PI3K and dual PI3K/mTOR inhibitors. This application note provides a self-validating, step-by-step in vivo methodology for dosing 2,6-DMNP in murine models. By integrating formulation chemistry, pharmacokinetic (PK) profiling, and pharmacodynamic (PD) biomarker analysis, this guide ensures rigorous target validation while mitigating on-target host toxicities.

Mechanistic Rationale: The Dimorpholino-Pyridine Scaffold

The biological activity of 2,6-DMNP is driven by its dual morpholine rings, which provide critical hydrogen-bonding interactions within the ATP-binding cleft of lipid kinases (such as PI3K). The electron-withdrawing nitro group on the pyridine core modulates the molecule's basicity, enhancing its metabolic stability.

Causality in Experimental Design: In vivo evaluation of PI3K-pathway inhibitors requires careful management of the host's metabolic response. Complete and continuous suppression of PI3K/AKT signaling often triggers systemic hyperglycemia, which prompts a compensatory insulin spike. This insulin feedback loop can reactivate the PI3K/mTOR pathway in tumor tissue, negating the inhibitor's efficacy[1]. Therefore, a successful murine protocol for 2,6-DMNP must utilize optimized formulations for rapid absorption and often requires intermittent dosing schedules to maximize the therapeutic window[1].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Tumor Proliferation & Survival mTOR->Proliferation Drives DMNP 2,6-DMNP (Dimorpholino-Pyridine) DMNP->PI3K Competitive ATP Inhibition DMNP->mTOR Dual Inhibition (Potential)

Figure 1: PI3K/mTOR signaling axis and the competitive ATP-inhibition mechanism of 2,6-DMNP.

Formulation Chemistry & Vehicle Selection

The lipophilic nature of the dimorpholino-pyridine scaffold presents significant solubility challenges in aqueous media. A self-validating formulation must ensure complete dissolution or uniform suspension to prevent variable gastrointestinal absorption (for per os, PO) or fatal micro-embolisms (for intravenous, IV).

Causality of Vehicle Selection: For oral administration, a suspension in 0.1% PEG400 and 0.5% Carboxymethylcellulose (CMC) provides optimal viscosity and gastrointestinal transit time, a proven standard for morpholine-based kinase inhibitors[2]. For systemic IV/IP administration, co-solvents such as N-Methyl-2-pyrrolidone (NMP) and PEG400 are required to break the compound's crystal lattice[3].

Table 1: Recommended Vehicle Formulations for 2,6-DMNP

RouteVehicle CompositionMax Dosing VolumePreparation Notes
PO (Oral) 0.1% PEG400 / 0.5% CMC in H2​O 10 mL/kgHomogenize via probe sonication on ice for 3x 10-second bursts. Yields a fine, uniform suspension.
IP (Intraperitoneal) 7.5% NMP / 40% PEG400 / 52.5% sterile H2​O 10 mL/kgDissolve 2,6-DMNP in NMP first. Add PEG400, vortex, then slowly add water dropwise to prevent precipitation.
IV (Intravenous) 10% NMP / 5% Solutol HS 15 / 20% PEG400 / 65% Saline5 mL/kgFilter through a 0.22 µm PTFE syringe filter prior to injection to ensure absolute sterility and absence of particulates[4].

In Vivo Dosing Workflows (Self-Validating System)

To establish a self-validating system, researchers must sequentially execute Maximum Tolerated Dose (MTD) profiling to set therapeutic ceilings before initiating efficacy trials.

Phase A: Maximum Tolerated Dose (MTD) Determination
  • Subject Selection: Utilize 6-8 week old female CD-1 or C57BL/6 mice (n=3 per dose cohort).

  • Dose Escalation: Administer 2,6-DMNP via PO gavage at 10, 25, 50, and 100 mg/kg using the PEG400/CMC vehicle.

  • Monitoring: Record body weight daily. The MTD is strictly defined as the highest dose resulting in <10% body weight loss over 7 days without signs of severe lethargy.

  • Validation Checkpoint: If >15% weight loss occurs at the target dose, implement a 2-day dose holiday. This validates the necessity of an intermittent dosing schedule (e.g., 5 days on, 2 days off) to manage toxicity[1].

Phase B: Efficacy Study (Xenograft Model)
  • Inoculation: Implant 5×106 target tumor cells (e.g., PTEN-null lines) subcutaneously into the right flank of athymic nude mice.

  • Randomization: Once tumors reach an average volume of 150-200 mm3 , randomize mice into Vehicle, 2,6-DMNP (Low Dose), and 2,6-DMNP (High Dose) cohorts (n=8/group).

  • Dosing: Administer 2,6-DMNP PO once daily (QD). If PK profiling reveals a half-life < 4 hours, shift to a twice-daily (BID) schedule to maintain target suppression.

  • Measurement: Measure tumor volume via digital calipers bi-weekly using the formula: V=0.5×length×width2 .

InVivo_Workflow Formulation 1. Formulation Optimization PK 2. PK Profiling (Single Dose) Formulation->PK MTD 3. MTD Determination (Dose Escalation) PK->MTD Guides Dosing Efficacy 4. Efficacy Study (Xenograft Model) MTD->Efficacy Sets Upper Limit PD 5. PD Biomarkers (p-AKT, p-S6) Efficacy->PD Tissue Harvest PD->Efficacy Feedback Loop

Figure 2: Self-validating in vivo workflow connecting formulation, PK/PD profiling, and efficacy readouts.

Pharmacokinetics (PK) & Pharmacodynamics (PD) Integration

To prove the causality between drug exposure and target engagement, PK and PD must be temporally linked. A successful protocol will demonstrate a >70% reduction in downstream effectors at Cmax​ (typically 1-2h post-PO dose), validating target engagement.

Table 2: PK/PD Sampling Matrix

Timepoint (Post-Dose)Sample TypeAssay / ReadoutRationale (Causality)
0.5h, 1h, 2h, 4h Plasma (K2EDTA)LC-MS/MSDetermines Cmax​ , Tmax​ , and AUC0−t​ to confirm systemic absorption.
2h ( Cmax​ ) Snap-frozen TumorWestern Blot (p-AKT Ser473)Validates peak target engagement and acute pathway shutdown.
8h, 24h Snap-frozen TumorWestern Blot (p-S6 Ser235/236)Assesses the duration of pathway inhibition to guide QD vs. BID dosing.

Toxicity Mitigation Strategies

Because 2,6-DMNP targets fundamental survival pathways, on-target toxicities must be proactively managed to ensure animal welfare and data integrity.

  • Hyperglycemia & Insulin Feedback: Monitor blood glucose levels twice weekly using a handheld glucometer via tail-vein prick. If glucose exceeds 250 mg/dL, consider implementing a ketogenic diet. Dietary modulation of glucose metabolism has been shown to enhance the efficacy of PI3K pathway inhibitors by blunting the compensatory insulin feedback loop that otherwise reactivates tumor growth[5].

  • Hepatotoxicity: Morpholine-containing compounds can occasionally elevate liver transaminases. Collect serum at the study endpoint to assay ALT and AST levels.

References

  • [2] Discovery of 4-Methylquinazoline Based PI3K Inhibitors for the Potential Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry - ACS Publications. 2

  • [3] Functional Characterization of an Isoform-Selective Inhibitor of PI3K-p110β as a Potential Anticancer Agent. Cancer Discovery - AACR Journals. 3

  • [4] Absorption, Distribution, and Binding Profile of ME-401, a Potent and Selective Oral Small-Molecule Inhibitor of Phosphatidylinositol 3-Kinase δ (PI3Kδ) in Animal and B-Cell Lymphoma Models. PMC. 4

  • [5] Combination therapy for pi3k-associated disease or disorder. Google Patents (WO2019232403A1). 5

  • [1] PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. MDPI. 1

Sources

Application

Application Notes and Protocols for the Preparation of 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine Stock Solutions in DMSO

Introduction: The Criticality of Precise Stock Solution Preparation In the landscape of contemporary drug discovery and biomedical research, the reproducibility and reliability of experimental data are paramount. 4-(6-Mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Precise Stock Solution Preparation

In the landscape of contemporary drug discovery and biomedical research, the reproducibility and reliability of experimental data are paramount. 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine is a heterocyclic compound of interest, featuring nitro-aromatic and morpholine moieties that are prevalent in pharmacologically active molecules. The journey of evaluating such a compound, from initial high-throughput screening to detailed cellular and biochemical assays, begins with a fundamental, yet often overlooked, step: the preparation of a high-quality, accurately concentrated stock solution.

Dimethyl sulfoxide (DMSO) is the solvent of choice for a vast array of organic molecules due to its exceptional solvating power for both polar and non-polar compounds.[1] However, its hygroscopic nature and potential to influence experimental systems necessitate a meticulous and well-understood protocol for the preparation and storage of stock solutions.[1][2][3] This document provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on the robust preparation, handling, and storage of 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine stock solutions in DMSO, ensuring the integrity and consistency of subsequent experimental work.

Compound Specifications and Data

A thorough understanding of the physicochemical properties of 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine is the foundation for its effective use. The essential data for this compound are summarized in the table below.

PropertyValueSource
Chemical Name 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine-
CAS Number 61100-30-9[2]
Molecular Formula C₁₃H₁₈N₄O₄[2]
Molecular Weight 294.31 g/mol Calculated
Appearance Solid (powder or crystalline form)[1]

Note: The molecular weight was calculated based on the provided molecular formula.

Core Principles: The "Why" Behind the Protocol

Adherence to a protocol without understanding its underlying principles can lead to unforeseen errors. Here, we dissect the rationale behind the key steps in preparing DMSO stock solutions.

  • Solvent Quality: The use of anhydrous, high-purity DMSO (≥99.9%) is non-negotiable. DMSO is highly hygroscopic, readily absorbing atmospheric moisture.[1][3][4] This absorbed water can significantly decrease the solubility of lipophilic compounds, leading to precipitation, especially during freeze-thaw cycles.[2][5][6]

  • Accurate Weighing: The precision of your stock solution concentration is directly tied to the accuracy of the initial mass measurement. An analytical balance with a readability of at least 0.1 mg is essential.[1]

  • Complete Dissolution: Ensuring the compound is fully dissolved is critical. Undissolved particulates lead to an overestimation of the stock concentration and introduce variability in downstream assays. Visual inspection, aided by vortexing and, if necessary, sonication, is crucial.[1]

  • Aliquoting and Storage: Repeated freeze-thaw cycles are a primary enemy of stock solution stability.[1][4][5] They not only increase the likelihood of compound precipitation due to moisture absorption but can also lead to the degradation of sensitive compounds.[5] Aliquoting into single-use volumes mitigates these risks.[1][7]

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the comprehensive workflow for the preparation of a 10 mM stock solution of 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine in DMSO.

G cluster_prep Preparation cluster_qc Quality Control & Storage start Start: Obtain Compound and Anhydrous DMSO weigh 1. Accurately weigh 2.94 mg of compound (for 1 mL of 10 mM stock) start->weigh add_dmso 2. Add 1 mL of anhydrous DMSO weigh->add_dmso dissolve 3. Vortex thoroughly to dissolve add_dmso->dissolve check_sol 4. Visually inspect for complete dissolution dissolve->check_sol sonicate Optional: Gentle sonication if particulates remain check_sol->sonicate Incomplete dissolution aliquot 5. Aliquot into single-use tubes (e.g., 20 µL) check_sol->aliquot Complete dissolution sonicate->check_sol store 6. Store at -20°C or -80°C, protected from light aliquot->store end End: Ready for Use store->end

Workflow for preparing a 10 mM DMSO stock solution.

Detailed Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine. The principles can be readily adapted for other desired concentrations.

Materials and Equipment:

  • 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, sterile-filtered

  • Sterile, nuclease-free microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL)

  • Calibrated micropipettes and sterile, nuclease-free pipette tips

  • Analytical balance (readability to at least 0.1 mg)

  • Vortex mixer

  • Water bath sonicator (optional)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

Procedure:

  • Calculation:

    • The molecular weight of 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine is 294.31 g/mol .

    • To prepare a 10 mM (0.010 mol/L) stock solution, you will need to dissolve 0.010 moles in 1 liter of DMSO.

    • For a smaller, more practical volume, such as 1 mL (0.001 L), the required mass is calculated as follows:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.010 mol/L x 0.001 L x 294.31 g/mol = 0.0029431 g

      • Mass (mg) = 2.94 mg

  • Weighing the Compound:

    • Place a sterile microcentrifuge tube on the analytical balance and tare (zero) the balance.

    • Carefully weigh out 2.94 mg of 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine directly into the tared tube. Record the exact mass.

  • Adding DMSO and Dissolution:

    • Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.

    • Tightly cap the tube and vortex the solution for 30-60 seconds to facilitate dissolution.

    • Visually inspect the solution against a light source to ensure that all solid material has completely dissolved. The solution should be clear and free of any particulates.

  • Handling Incomplete Dissolution (Optional):

    • If the compound does not fully dissolve with vortexing, place the tube in a water bath sonicator for 5-10 minutes. This can aid in breaking up small agglomerates.

    • Gentle warming (e.g., to 37°C) can also be employed, but caution is advised as heat may degrade some compounds.

    • If the compound still does not dissolve, it may be necessary to prepare a lower concentration stock solution.

  • Aliquoting and Storage:

    • Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled microcentrifuge tubes. This is the most effective way to prevent degradation from repeated freeze-thaw cycles.[1][7]

    • Store the aliquots at -20°C or -80°C, protected from light.[7] For long-term storage, -80°C is generally recommended.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine was not available, the structural components (nitro-aromatic, morpholine) suggest that prudent safety measures are necessary. The following precautions are based on data for structurally related compounds.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound and its solutions.[5][8]

  • Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[4][5] In case of contact, wash the affected area thoroughly with soap and water.[8]

  • DMSO-Specific Precautions: DMSO can facilitate the absorption of chemicals through the skin.[9] Therefore, it is crucial to avoid skin contact with the DMSO stock solution.

  • Disposal: Dispose of the compound and its solutions in accordance with local, state, and federal regulations for chemical waste.[1]

Quality Control and Validation

The integrity of your research relies on the quality of your reagents. The following are recommendations for validating your stock solutions.

  • Concentration Verification: For critical applications, the concentration of the stock solution can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). This involves creating a standard curve with a known concentration of the compound.

  • Stability Assessment: The stability of the stock solution under your specific storage conditions can be assessed over time. This can be done by periodically analyzing an aliquot using HPLC or LC-MS to check for degradation products and to confirm that the concentration remains within an acceptable range (e.g., ±10% of the initial concentration).[10] Studies have shown that while many compounds are stable in DMSO, degradation can occur, and water content can be a significant factor.[9][10]

Conclusion: A Foundation for Reproducible Science

The preparation of a 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine stock solution in DMSO is a foundational procedure that has a significant impact on the quality and reproducibility of experimental outcomes. By understanding the chemical principles behind each step—from the critical importance of using anhydrous DMSO to the necessity of proper aliquoting and storage—researchers can minimize variability and ensure the integrity of their results. This detailed guide, grounded in established best practices, provides the necessary framework for the confident and accurate preparation of these essential research solutions.

References

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [Link]

  • Ziath. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Beckner, C., Kantor, S., & Schmitt, R. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • Reddit. (2023). Do freeze-thaw cycles damage small molecules dissolved in DMSO? Retrieved from [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. Retrieved from [Link]

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(6-MORPHOLINO-3-NITRO-2-PYRIDYL)MORPHOLINE — Chemical Substance Information. Retrieved from [Link]

  • PubMed. (2008). Stability of screening compounds in wet DMSO. Retrieved from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • PMC. (n.d.). NonClinical Dose Formulation Analysis Method Validation and Sample Analysis. Retrieved from [Link]

  • Yufeng. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]

Sources

Method

Application Note: High-Fidelity NMR Sample Preparation for 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary The structural elucidation and purit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The structural elucidation and purity verification of 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine (also known as 2,6-dimorpholino-3-nitropyridine; MW: 294.31 g/mol ) via Nuclear Magnetic Resonance (NMR) spectroscopy requires meticulous sample preparation. This compound features a highly polarized pyridine core, an electron-withdrawing nitro group, and two electron-donating morpholine rings. These structural motifs introduce specific physicochemical challenges, including potential π−π stacking aggregation, quadrupolar relaxation effects from 14N nuclei, and specific solvent solubility thresholds. This guide provides a self-validating, causality-driven protocol to ensure optimal magnetic field homogeneity, sharp line widths, and high signal-to-noise (S/N) ratios.

Physicochemical Profiling & Causality in Solvent Selection

The quality of an NMR spectrum is fundamentally dependent on the homogeneity of the sample within the magnetic field[1]. For 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine, the choice of deuterated solvent is dictated by two primary factors:

  • Solvation of the Polarized Core: The push-pull electronic nature of the molecule (nitro group vs. morpholine amines) can lead to aggregation in non-polar solvents.

  • Spectral Overlap Avoidance: The morpholine ring protons typically resonate between 3.20–3.90 ppm[2]. It is critical to select a solvent whose residual water peak does not obscure these multiplets.

Table 1: Solvent Selection and Quantitative Parameters
Deuterated SolventResidual 1H Peak (ppm)H 2​ O Peak (ppm)Suitability for 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine
CDCl 3​ 7.261.56Primary Choice. Excellent solubility; water peak is far from morpholine signals.
DMSO-d 6​ 2.503.33Alternative. Breaks π−π stacking at high concentrations, but the water peak (3.33 ppm) may overlap with the -N-CH 2​
  • morpholine protons.
CD 2​ Cl 2​ 5.321.52Specialized. Useful for low-temperature studies to observe conformational exchange of the morpholine rings.
Spectral Anticipation

Based on analogous morpholine-substituted pyridine structures[2], researchers should anticipate the following 1H NMR spectral regions:

  • Morpholine -O-CH 2​

    • protons: Triplet/Multiplet 3.80–3.90 ppm.
  • Morpholine -N-CH 2​

    • protons: Triplet/Multiplet 3.25–3.40 ppm.
  • Pyridine Core Protons (Positions 4 and 5): Doublets in the aromatic region ( 6.50–8.20 ppm). The proton at position 4 will be significantly deshielded due to the ortho-nitro group.

High-Fidelity NMR Sample Preparation Protocol

This methodology incorporates self-validating checkpoints to ensure the sample meets the strict physical requirements of high-resolution NMR spectrometers.

Step 1: Precision Weighing and Concentration
  • Rationale: Achieving optimal sample concentration is a critical balance. Too dilute yields poor S/N; too concentrated increases viscosity, leading to broader line widths due to restricted molecular tumbling (shorter T2​ relaxation times).

  • Procedure: Using a microbalance, weigh the compound into a secondary glass vial (not directly into the NMR tube)[3].

    • For 1H NMR: Weigh 1–5 mg .

    • For 13C NMR: Weigh 20–30 mg (due to the 6000x lower sensitivity of 13C )[4].

Step 2: Solvent Addition and Homogenization
  • Rationale: A specific volume is required to center the liquid within the spectrometer's Radio Frequency (RF) coil. Deviations cause magnetic susceptibility gradients at the liquid-air interface, making shimming difficult[5].

  • Procedure: Add exactly 0.6 mL of the chosen deuterated solvent (e.g., CDCl 3​ containing 0.03% v/v TMS as an internal standard) to the secondary vial. Vortex for 30 seconds. If dissolution is incomplete, apply mild sonication for 1–2 minutes.

Step 3: Visual Validation and Filtration (Self-Validating Checkpoint)
  • Rationale: Solid particles possess a different magnetic susceptibility than the surrounding solution. A single suspended particle creates a localized magnetic field distortion, resulting in broad lines and poor resolution.

  • Procedure: Hold the vial to the light. If the solution is perfectly clear, proceed to Step 4. If any turbidity or particulate matter is visible, filter the solution through a tightly packed glass wool plug in a Pasteur pipette directly into the NMR tube[4].

Step 4: Tube Transfer and Depth Verification
  • Rationale: Using high-quality, defect-free tubes prevents spinning artifacts and probe damage.

  • Procedure: Transfer the homogenized solution into a standard 5 mm precision NMR tube (7 inches in length). Verify with a ruler that the sample filling height is between 40–50 mm [1]. Wipe the bottom 10 cm of the tube with a lint-free medical wipe wetted with isopropanol to remove external contaminants before insertion[4].

Step 5: Degassing (Optional but Recommended)
  • Rationale: Dissolved paramagnetic oxygen ( O2​ ) accelerates spin-lattice ( T1​ ) relaxation, which broadens signals and quenches Nuclear Overhauser Effect (NOE) enhancements.

  • Procedure: Perform three cycles of the Freeze-Pump-Thaw technique. Note: Do not bubble nitrogen gas through the solution, as this rapidly evaporates the costly deuterated solvent and alters the sample concentration[6].

Experimental Workflow Visualization

NMR_Workflow A 1. Precision Weighing (1-5 mg 1H, 20-30 mg 13C) B 2. Solvent Addition (0.6 mL CDCl3 or DMSO-d6) A->B C 3. Homogenization (Vortex & Mild Sonication) B->C D 4. Visual Inspection (Check for Particulates) C->D E 5. Filtration (Glass Wool/0.2µm PTFE) D->E If cloudy F 6. Tube Transfer (5 mm Precision NMR Tube) D->F If clear E->F G 7. Degassing (Freeze-Pump-Thaw) F->G H 8. Spectrometer Insertion (Ensure 40-50 mm Height) G->H

Workflow for high-fidelity NMR sample preparation ensuring optimal spectral resolution.

Advanced Spectroscopic Considerations: Quadrupolar Effects

When analyzing 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine, researchers must account for the presence of four nitrogen atoms. Nitrogen-14 ( 14N ) is a quadrupolar nucleus (spin I=1 ).

  • Causality: The asymmetric electric field gradient around the nitro group and the pyridine nitrogen causes rapid quadrupolar relaxation of the 14N nuclei.

  • Spectral Impact: This rapid relaxation provides an efficient relaxation pathway for adjacent 13C and 1H nuclei. Consequently, the 13C signals for the pyridine carbons directly attached to the nitro group (C3) and the morpholine nitrogens (C2, C6) may appear significantly broadened or exhibit lower intensity compared to the rest of the carbon skeleton. Increasing the relaxation delay ( D1​ ) to 2–3 seconds during 13C acquisition is recommended to ensure accurate integration and signal recovery.

References

  • Organomation. "NMR Sample Preparation: The Complete Guide." Organomation Analytical Resources. Available at:[Link]

  • University College London (UCL). "Sample Preparation." Faculty of Mathematical & Physical Sciences NMR Lab. Available at:[Link]

  • Gadhave, A. G., & Uphade, B. K. (2017). "Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity." Oriental Journal of Chemistry, 33(1), 219-225. Available at:[Link]

  • Iowa State University. "NMR Sample Preparation." Chemical Instrumentation Facility. Available at:[Link]

Sources

Application

Application Note: In Vitro Screening Protocols for 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Identity: 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine (CAS: 61100-30-9) Primary Application: Preclinical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Identity: 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine (CAS: 61100-30-9) Primary Application: Preclinical evaluation as a privileged scaffold for PI3K/mTOR pathway modulation.

Mechanistic Rationale & Structural Biology

The compound 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine is a bis-morpholino pyridine derivative. In the landscape of targeted oncology and neuropharmacology, the morpholine-substituted heteroaromatic ring is a highly validated, "privileged" pharmacophore for targeting the ATP-binding pocket of lipid kinases (like Phosphoinositide 3-kinases, PI3K) and atypical protein kinases (like the mechanistic target of rapamycin, mTOR) [1].

Structure-Activity Relationship (SAR) Causality:

  • The Hinge-Binding Motif: Crystallographic studies of analogous bis-morpholino compounds (e.g., NVP-BKM120, PI-103) reveal that the oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor. It interacts directly with the backbone amide NH of a highly conserved valine residue in the kinase hinge region (Val851 in PI3Kα, Val882 in PI3Kγ, and Val2240 in mTOR) [2, 3].

  • The Pyridine Core & Nitro Group: The central pyridine ring acts as a planar spacer that mimics the adenine ring of ATP. The electron-withdrawing nitro group at position 3 modulates the electron density of the pyridine core, altering the pKa of the adjacent morpholine nitrogens to optimize cell permeability and potentially interacting with the ribose-binding pocket [4].

Because this compound represents a foundational scaffold for dual PI3K/mTOR inhibition, evaluating its efficacy requires a multi-tiered, self-validating screening cascade.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 (Membrane Lipid) PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 (Membrane Lipid) PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits via PH domain mTORC1 mTORC1 (Complex 1) AKT->mTORC1 Activates S6K p70 S6K (Effector) mTORC1->S6K Phosphorylates Thr389 mTORC2 mTORC2 (Complex 2) mTORC2->AKT Phosphorylates Ser473 Compound 4-(6-Morpholino-3-nitro -2-pyridyl)morpholine Compound->PI3K Binds Hinge Val851/882 Compound->mTORC1 Binds Hinge Val2240 Compound->mTORC2

Fig 1: PI3K/AKT/mTOR signaling pathway and the dual-inhibition mechanism of the morpholine scaffold.

Experimental Workflow Overview

To rigorously validate the biological activity of 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine, we employ a three-phase screening strategy. We move from isolated target affinity (Biochemical) to intracellular target engagement (Signaling), and finally to functional disease modeling (Phenotypic).

Workflow Prep 1. Compound Preparation (DMSO Stocks) Biochem 2. Biochemical Profiling (TR-FRET Assay) Prep->Biochem Cellular 3. Target Engagement (Phospho-WB) Biochem->Cellular Pheno 4. Phenotypic Screening (3D Spheroids) Cellular->Pheno

Fig 2: Sequential in vitro screening cascade for evaluating novel PI3K/mTOR kinase inhibitors.

Protocol I: Cell-Free Biochemical Kinase Profiling

Objective: Determine the direct, ATP-competitive half-maximal inhibitory concentration (IC₅₀) against purified PI3K isoforms and mTOR. Methodology Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Causality: TR-FRET is chosen over traditional radiometric (³²P) assays because it eliminates radioactive waste while providing a homogeneous, wash-free format. The time-resolved nature of the lanthanide fluorophore (Europium) drastically reduces background auto-fluorescence common with nitro-aromatic small molecules [1].

Step-by-Step Procedure
  • Compound Preparation: Prepare a 10 mM stock of 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine in 100% anhydrous DMSO. Create a 10-point, 3-fold serial dilution series.

  • Kinase Reaction Assembly: In a 384-well low-volume plate, add 2 µL of the compound dilution (final DMSO concentration must be ≤1% to prevent enzyme denaturation).

  • Enzyme Addition: Add 4 µL of recombinant PI3Kα (or mTOR) diluted in Kinase Buffer (50 mM HEPES pH 7.5, 3 mM MgCl₂, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS). Incubate for 15 minutes at room temperature (RT) to allow pre-equilibration of the inhibitor with the enzyme.

  • Substrate & ATP Initiation: Add 4 µL of a mixture containing PIP2 substrate and ATP.

    • Critical Causality: The ATP concentration must be set precisely at the apparent Km​ for the specific kinase batch. If ATP is too high, it will outcompete the inhibitor, artificially inflating the IC₅₀.

  • Incubation: Seal the plate and incubate for 60 minutes at RT.

  • Detection: Add 10 µL of the TR-FRET stop/detection mixture containing a biotinylated-PIP3 tracer, Europium-labeled anti-GST antibody, and ULight-Streptavidin.

  • Readout: Read the plate on a microplate reader (e.g., PerkinElmer EnVision) using standard TR-FRET settings (Excitation: 320 nm; Emission: 615 nm and 665 nm).

Self-Validating System (QC): Calculate the Z'-factor for each plate using DMSO (vehicle) as the negative control and a known pan-PI3K inhibitor (e.g., NVP-BKM120) as the positive control. A Z'-factor > 0.6 is required for data acceptance.

Protocol II: Cellular Target Engagement (Phospho-Signaling)

Objective: Confirm that the compound permeates the cell membrane and inhibits the PI3K/mTOR pathway in a living system. Methodology Choice: Western Blotting of downstream effectors (p-AKT and p-S6K).

Step-by-Step Procedure
  • Cell Seeding & Starvation: Seed MCF-7 cells (PIK3CA mutant) in 6-well plates at 3×105 cells/well. After 24 hours, wash with PBS and replace with serum-free media for 16–24 hours.

    • Critical Causality: Serum contains a cocktail of growth factors (EGF, IGF, PDGF) that basally hyperactivate the PI3K/AKT pathway. Starving the cells resets the phosphorylation baseline, allowing for a controlled, high signal-to-noise stimulation.

  • Compound Treatment: Pre-treat cells with varying concentrations of 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine (e.g., 0.1, 1, 10 µM) for 1 hour.

    • Critical Causality: A 1-hour pre-incubation ensures the compound has reached intracellular equilibrium and bound to the kinase hinge regions before the pathway is suddenly activated.

  • Pathway Stimulation: Stimulate cells with 50 ng/mL IGF-1 for exactly 15 minutes.

  • Lysis: Immediately place plates on ice, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with fresh protease and phosphatase inhibitors (e.g., NaF, Na₃VO₄).

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies:

    • p-AKT (Ser473): Readout for mTORC2 activity.

    • p-AKT (Thr308): Readout for PI3K/PDK1 activity.

    • p-p70 S6K (Thr389): Readout for mTORC1 activity.

    • Total AKT & GAPDH: Loading controls.

Self-Validating System (QC): Densitometric quantification must normalize the phosphorylated protein signal to the total protein signal (e.g., p-AKT / Total AKT). This ensures that a decrease in signal is due to true kinase inhibition, not compound-induced rapid cytotoxicity or unequal gel loading.

Protocol III: Phenotypic Screening (3D Spheroid Viability)

Objective: Evaluate the anti-proliferative efficacy of the compound in a physiologically relevant tumor model. Methodology Choice: 3D Spheroid CellTiter-Glo 3D Assay. Causality: 2D monolayer cultures force cells into an unnatural, uniform exposure to nutrients and oxygen, frequently overestimating drug efficacy. 3D spheroids develop a pathophysiological gradient—a proliferating outer rim and a hypoxic core. Hypoxia heavily upregulates HIF-1α, which cross-talks with the mTOR pathway, fundamentally altering the compound's phenotypic efficacy [4].

Step-by-Step Procedure
  • Spheroid Formation: Seed HCT116 cells (PIK3CA H1047R mutant) at 1,000 cells/well in a 96-well Ultra-Low Attachment (ULA) round-bottom plate. Centrifuge the plate at 300 x g for 5 minutes to aggregate the cells.

  • Maturation: Incubate for 3 days until tight, uniform spheroids form (approx. 300–400 µm in diameter).

  • Dosing: Carefully add 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine at desired concentrations (0.01 µM to 50 µM). Incubate for 72 hours.

  • Viability Measurement: Add an equal volume of CellTiter-Glo® 3D Reagent. Shake vigorously for 5 minutes to penetrate the 3D structure and lyse the cells, then incubate at RT for 25 minutes.

  • Readout: Measure luminescence, which is directly proportional to the amount of ATP present (indicating metabolically active cells).

Self-Validating System (QC): Monitor spheroid circularity and volume using brightfield microscopy before applying the viability reagent. Exclude any wells containing spheroids with a diameter variance >15% from the mean to ensure uniform drug penetration kinetics.

Expected Results & Data Interpretation

The bis-morpholino scaffold is expected to exhibit potent, low-nanomolar affinity for class I PI3Ks and mTOR. Below are the anticipated quantitative profiles based on structurally analogous hinge-binders.

Table 1: Expected Biochemical & Cellular IC₅₀ Ranges
Target / AssayExpected IC₅₀ RangeBiological Significance
PI3Kα (Biochemical) 5 – 50 nMPrimary target; frequently mutated in solid tumors.
PI3Kδ (Biochemical) 1 – 20 nMOften highly sensitive to morpholine scaffolds; key in hematological models.
mTOR (Biochemical) 10 – 100 nMDual inhibition prevents AKT hyperactivation via mTORC1/S6K feedback loops.
p-AKT Ser473 (Cellular) 50 – 250 nMConfirms intracellular mTORC2 inhibition.
p-AKT Thr308 (Cellular) 50 – 250 nMConfirms intracellular PI3K/PDK1 inhibition.
Table 2: Recommended Cell Line Panel for Phenotypic Screening
Cell LineTissue OriginGenetic StatusExpected Sensitivity
MCF-7 BreastPIK3CA E545K (Helical domain)High (Addicted to PI3K signaling)
HCT116 ColonPIK3CA H1047R (Kinase domain)High (Constitutively active PI3K)
MDA-MB-231 BreastPIK3CA WT, KRAS/BRAF MutLow/Moderate (Driven by MAPK, serves as a negative control for PI3K selectivity)

References

  • Chemically targeting the PI3K family. Biochemical Society Transactions. URL: [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. PMC - NIH. URL:[Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. URL:[Link]

  • Discovery of 4-Morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as Highly Potent and Selective ATP-Competitive Inhibitors of the Mammalian Target of Rapamycin (mTOR). Journal of Medicinal Chemistry. URL:[Link]

Method

Application Note: Advanced Oral Delivery Formulation Strategies for 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine (MNPM)

Target Audience: Formulation Scientists, Pre-clinical Researchers, and Pharmacokineticists Compound: 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine (C₁₃H₁₈N₄O₄) Therapeutic Context: Model lipophilic kinase/efflux pump inhi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Pre-clinical Researchers, and Pharmacokineticists Compound: 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine (C₁₃H₁₈N₄O₄) Therapeutic Context: Model lipophilic kinase/efflux pump inhibitor

Executive Summary & Mechanistic Rationale

The compound 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine (MNPM) presents a classic formulation challenge typical of modern targeted therapies (e.g., morpholine-substituted kinase inhibitors)[1]. Structurally, it features a highly planar pyridine core flanked by an electron-withdrawing nitro group and two bulky, lipophilic morpholine rings. This molecular architecture results in a high crystal lattice energy and extreme hydrophobicity, firmly categorizing it as a Biopharmaceutics Classification System (BCS) Class II/IV compound.

When administered orally in its crystalline free-base form, MNPM suffers from dissolution rate-limited absorption. The thermodynamic penalty required to break its crystal lattice in the aqueous environment of the gastrointestinal (GI) tract prevents the drug from reaching therapeutic plasma concentrations.

To overcome this, formulation scientists must engineer systems that either bypass the thermodynamic barrier (by disrupting the crystal lattice) or maintain the drug in a pre-solubilized state [2]. As a Senior Application Scientist, I have designed this protocol guide to detail two field-validated strategies: Amorphous Solid Dispersions (ASDs) via Spray Drying and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) .

Pre-Formulation Profiling

Before selecting a formulation pathway, it is critical to establish the physicochemical baseline of the API. The high LogP and low aqueous solubility dictate that conventional blending or wet granulation will fail to yield adequate bioavailability.

ParameterValue (Empirical/Predicted)Formulation Implication
Molecular Weight 294.31 g/mol Favorable for intestinal permeation if solubilized.
LogP (Lipophilicity) ~3.8 - 4.2Highly lipophilic; excellent candidate for lipid-based systems (SNEDDS).
Aqueous Solubility < 10 µg/mL (pH 6.8)Severe dissolution rate limitation; requires amorphization or solubilization.
Melting Point (Tm) > 180°CHigh lattice energy; thermal degradation risk during Hot-Melt Extrusion (HME).
pKa (Morpholine N) ~6.5 - 7.0Weakly basic; exhibits pH-dependent solubility (soluble in stomach, precipitates in intestine)[1].

Formulation Strategy A: Amorphous Solid Dispersion (ASD) via Spray Drying

Causality & Design Philosophy

Spray drying is selected over Hot-Melt Extrusion (HME) due to the high melting point of MNPM, which could lead to thermal degradation if extruded[3]. By dissolving the API and a polymer in a common volatile solvent and rapidly evaporating it, we kinetically trap the MNPM molecules in a highly energetic, disordered amorphous state.

We utilize HPMCAS-H (Hypromellose Acetate Succinate, High grade) as the carrier matrix. The high ratio of acetyl to succinoyl groups in the "H" grade perfectly matches the high lipophilicity of the morpholine rings. This maximizes drug-polymer miscibility, preventing phase separation, and maintains the drug in a supersaturated state when it transitions from the acidic stomach to the neutral intestine.

Step-by-Step Protocol: Spray Drying Workflow

System Validation: Every ASD batch must be a self-validating system. The absence of Bragg peaks in Powder X-Ray Diffraction (PXRD) and a single glass transition temperature ( Tg​ ) in Modulated DSC will confirm a successful, single-phase amorphous solid.

  • Solvent System Preparation:

    • Prepare a binary solvent mixture of Dichloromethane (DCM) and Methanol (MeOH) at an 80:20 (v/v) ratio. Rationale: DCM efficiently dissolves the lipophilic MNPM, while MeOH ensures complete solvation of the HPMCAS-H polymer chains.

  • Solution Compounding:

    • Achieve a total solids concentration of 10% w/w.

    • Ratio: 25% MNPM API and 75% HPMCAS-H.

    • Stir magnetically at 300 RPM for 2 hours at ambient temperature until optically clear. Filter through a 0.45 µm PTFE membrane to remove any nucleating particulate matter.

  • Spray Drying Execution (e.g., Büchi B-290):

    • Inlet Temperature: 85°C (Ensures rapid evaporation of DCM/MeOH without exceeding the polymer's Tg​ ).

    • Outlet Temperature: Maintained at 40°C–45°C by tuning the pump speed.

    • Aspirator Rate: 100% (Maximum gas flow for efficient droplet drying).

    • Atomization Gas: Nitrogen at 40 mm (Prevents oxidation of the nitro group).

  • Secondary Drying:

    • Transfer the collected powder immediately to a vacuum desiccator.

    • Dry at 40°C under -0.8 bar vacuum for 24 hours to reduce residual DCM to below ICH Q3C limits (< 600 ppm).

Formulation Strategy B: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

Causality & Design Philosophy

For highly lipophilic molecules like MNPM, SNEDDS offer a biomimetic approach. An isotropic mixture of oils, surfactants, and co-solvents is used to dissolve the drug. Upon ingestion and mild agitation in gastric fluid, the system spontaneously self-emulsifies into nanometer-sized droplets (<200 nm)[2].

This strategy does two things:

  • It completely bypasses the dissolution step (the drug is already in solution).

  • The lipid components stimulate the secretion of bile salts and promote chylomicron assembly in enterocytes, shunting the drug into the lymphatic system and bypassing hepatic first-pass metabolism[4].

Step-by-Step Protocol: SNEDDS Formulation
  • Excipient Screening & Phase Diagram:

    • Oil: Capryol 90 (Propylene glycol monocaprylate) – chosen for high solubilization capacity of morpholine derivatives.

    • Surfactant: Tween 80 (HLB = 15) – provides the high hydrophilic-lipophilic balance required for spontaneous emulsification in water.

    • Co-surfactant: Transcutol HP (Diethylene glycol monoethyl ether) – lowers interfacial tension and increases drug loading capacity[5].

  • Blank Formulation:

    • Mix Capryol 90, Tween 80, and Transcutol HP in a 20:50:30 (w/w) ratio. Vortex for 5 minutes to ensure a homogenous isotropic mixture.

  • API Loading:

    • Add MNPM to the blank SNEDDS at a concentration of 25 mg/g.

    • Stir at 40°C using a thermomixer at 500 RPM for 48 hours to reach equilibrium solubility. Centrifuge at 10,000 RPM for 15 minutes to precipitate any undissolved API.

  • Dispersion & Robustness Testing (Self-Validation):

    • Dilute 100 µL of the drug-loaded SNEDDS into 10 mL of 0.1 N HCl (simulated gastric fluid) at 37°C under mild stirring (50 RPM).

    • Validation Criterion: The dispersion must form a transparent/translucent bluish nanoemulsion within 2 minutes. Analyze via Dynamic Light Scattering (DLS); the Z-average droplet size must be < 150 nm with a Polydispersity Index (PDI) < 0.3.

Comparative Data Presentation

To benchmark the success of the engineered formulations against the crystalline free-base, evaluate the systems using non-sink, pH-shift dissolution testing (simulating gastric to intestinal transit) and simulated pharmacokinetic profiling.

Formulation TypeDroplet/Particle SizeMax Supersaturation (C_max, in vitro)Simulated Oral Bioavailability (F%)Primary Absorption Mechanism
Crystalline MNPM 5 - 10 µm8 µg/mL< 5%Passive diffusion (Dissolution limited)
ASD (HPMCAS-H) < 100 µm (Powder)145 µg/mL45 - 55%Paracellular/Transcellular (Concentration gradient)
SNEDDS 45 nm (Droplets)N/A (Pre-solubilized)70 - 85%Transcellular & Lymphatic Transport

Mechanistic Visualizations

Below are the architectural workflows and biological pathways governing these formulation strategies.

G API MNPM API (BCS Class II/IV) Prop High Lattice Energy High Lipophilicity (LogP > 4) API->Prop ASD Strategy A: ASD (Spray Drying) Prop->ASD Disrupt Crystal Lattice SNEDDS Strategy B: SNEDDS (Lipid-based) Prop->SNEDDS Leverage Lipophilicity Mech1 Polymer Matrix (HPMCAS-H) Prevents Recrystallization ASD->Mech1 Mech2 Oil/Surfactant Blend (Capryol 90/Tween 80) Maintains Solubilized State SNEDDS->Mech2 Out1 Enhanced Dissolution & Supersaturation Mech1->Out1 Out2 Lymphatic Transport & Bypass First-Pass Mech2->Out2

Figure 1: Decision tree and mechanistic outcomes for MNPM formulation strategies.

G Capsule SNEDDS Capsule (Oral Intake) Stomach Gastric Fluid (Mild Agitation) Capsule->Stomach Nano Nanoemulsion (<200 nm droplets) Stomach->Nano Spontaneous Emulsification Intestine Intestinal Lumen (Lipolysis) Nano->Intestine MixedMicelles Mixed Micelles (Bile Salts) Intestine->MixedMicelles Digestion Enterocyte Enterocyte Uptake MixedMicelles->Enterocyte Permeation Lymph Lymphatic System (Bypass Liver) Enterocyte->Lymph Chylomicron Assembly

Figure 2: In vivo biological fate and intestinal absorption pathway of MNPM-loaded SNEDDS.

References

  • Self Nanoemulsifying Drug Delivery System: A Comprehensive Review Asian Journal of Pharmaceutical Research and Development
  • Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery Pharmaceutics (PMC / NIH)
  • Comparative Assessment of Spray Drying and Hot Melt Extrusion as Amorphous Solid Dispersion Manufacturing Processes American Pharmaceutical Review
  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formul
  • Acid-base interactions in amorphous solid dispersions: formulation strategy for tyrosine kinase inhibitors SciSpace / Purdue University

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and formulation engineers overcome the severe solubility bottlenecks associated wi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and formulation engineers overcome the severe solubility bottlenecks associated with 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine (also known as 2,6-dimorpholino-3-nitropyridine)[1].

Diagnostic Overview: The Causality of Insolubility

Before applying a protocol, we must understand the molecular causality behind the compound's behavior:

  • Electronic Deactivation: The strongly electron-withdrawing nitro group at position 3 pulls electron density away from the central pyridine ring and the adjacent morpholine nitrogens. This drastically reduces the pKa of the basic centers. Standard salt-formation strategies (e.g., forming an HCl salt) typically fail because the molecule remains largely un-ionized at physiological pH, leading to rapid disproportionation and precipitation of the free base in aqueous media.

  • High Crystal Lattice Energy: The rigid, planar nature of the pyridine-nitro-morpholine core promotes strong intermolecular pi-pi stacking. The thermodynamic energy required to break this crystal lattice is immense, resulting in near-zero aqueous solubility.

To achieve meaningful exposure, we must bypass the crystalline state entirely or physically shield the hydrophobic faces of the molecule.

Solubilization Strategy Decision Tree

DecisionTree Start 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine Solubility Issue InVitro In Vitro Assays (Low Dose/Volume) Start->InVitro Application InVivo In Vivo / PK Studies (High Dose) Start->InVivo Application Cosolvent Cosolvent + Surfactant (DMSO + Tween 80) InVitro->Cosolvent Liquid Handling ASD Amorphous Solid Dispersion (HPMC-AS / PVP) InVivo->ASD Oral Solid Dosage Cyclodextrin Ternary HP-β-CD Complex (+ PVP/HPMC) InVivo->Cyclodextrin IV / Liquid Dosage

Decision tree for selecting the optimal solubilization strategy based on downstream application.

Troubleshooting Guides & FAQs

Q1: My compound precipitates immediately when diluted from a DMSO stock into aqueous assay buffers (e.g., PBS). How can I prevent this in vitro? A: Causality: Solvent-shift precipitation occurs because the compound's thermodynamic solubility in water is vastly lower than in DMSO. When water disrupts the DMSO solvation shell, the rigid planar molecules rapidly aggregate, pi-stack, and crystallize. Solution: Utilize a "Cosolvent + Micellar Trap" system. Pre-mix your DMSO stock with a non-ionic surfactant (e.g., Tween-80 or Cremophor EL) before introducing it to the aqueous buffer. The surfactant forms micelles that instantly encapsulate the hydrophobic morpholine/pyridine core before nucleation can occur. Best Practice: A standard starting vehicle is 5% DMSO + 5% Tween-80 + 90% PBS. Always add the aqueous phase to the organic/surfactant mixture dropwise under constant vortexing.

Q2: We need to dose this compound orally for in vivo PK studies, but standard suspensions yield zero exposure. What is the most reliable formulation? A: Causality: The dissolution rate in the gastrointestinal tract is strictly limited by the compound's high crystal lattice energy. Solution: Convert the crystalline API into an Amorphous Solid Dispersion (ASD)[2]. By dispersing the API at a molecular level within a hydrophilic polymer matrix (such as HPMC-AS or Copovidone), you eliminate the thermodynamic energy barrier required to break the crystal lattice. This forces the drug into a highly supersaturated state upon entering the aqueous environment of the stomach/intestine, dramatically improving absorption[3].

Q3: I attempted to complex the API with HP-β-Cyclodextrin (HP-β-CD), but the solubility gain was marginal and the solution eventually crashed out. Why? A: Causality: The bulky di-morpholino groups create steric hindrance, preventing deep, stable insertion into the hydrophobic cavity of the cyclodextrin. Furthermore, binary complexes of highly hydrophobic drugs often self-assemble into unstable aggregates that eventually precipitate. Solution: Shift to a Ternary Inclusion Complex . Adding a small fraction (0.1% to 0.5% w/v) of a water-soluble polymer (like HPMC or PVP) acts as a thermodynamic bridge. The polymer wraps around the exterior of the CD-API complex, reducing the thermodynamic penalty of complexation, shielding the hydrophobic regions, and increasing the complexation efficiency ( Kc​ ) significantly[4]. This prevents premature degradation and maintains stability up until absorption[5].

Quantitative Data Presentation: Expected Solubility Gains
Formulation StrategyPhysicochemical MechanismExpected Solubility GainBest Use Case
pH Adjustment / Salt Formation Ionization of basic centers< 2-fold (High risk of disproportionation)Not Recommended
Cosolvent + Micellar (DMSO/Tween) Lowering dielectric constant & micellar encapsulation50 to 100-foldIn vitro biochemical/cell assays
Binary HP-β-CD Complex Hydrophobic cavity inclusion10 to 20-foldLow-dose liquid formulations
Ternary HP-β-CD + Polymer Synergistic thermodynamic stabilization of inclusion complex30 to 50-foldIV administration / PK studies
Amorphous Solid Dispersion (ASD) Crystal lattice energy disruption & supersaturation100 to 500-foldOral in vivo efficacy studies
Experimental Protocols (Self-Validating Systems)
Protocol A: Preparation of a Ternary HP-β-CD Complex
  • Solvent Preparation: Prepare a 10-20% (w/v) solution of HP-β-CD in purified water.

  • Polymer Addition: Add 0.1% to 0.5% (w/w) of a hydrophilic polymer (e.g., HPMC or PVP K30) to the CD solution and stir until completely dissolved. Causality: The polymer interacts with the exterior of the CD, reducing the thermodynamic penalty of complexation.

  • API Introduction: Add 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine in excess to the solution.

  • Equilibration: Sonicate for 30 minutes, then stir at room temperature for 24-48 hours to reach complexation equilibrium.

  • Separation: Centrifuge at 10,000 x g for 15 minutes to pellet uncomplexed crystalline API. Filter the supernatant through a 0.22 µm PVDF syringe filter.

  • Self-Validation Step: Dilute an aliquot 1:10 in Simulated Gastric Fluid (SGF). If the solution remains optically clear (measure absorbance at 600 nm; OD < 0.05), the complex is thermodynamically stable.

Protocol B: Preparation of Amorphous Solid Dispersion (ASD) via Spray Drying
  • Matrix Selection: Select a stabilizing polymer (e.g., HPMC-AS or Copovidone) at a 1:3 or 1:4 (API:Polymer) mass ratio.

  • Co-dissolution: Co-dissolve the API and polymer in a common volatile solvent system (e.g., Dichloromethane/Methanol 1:1 v/v) to achieve a total solids concentration of 2-5% w/v. Causality: Complete dissolution ensures mixing at the molecular level, which is critical for preventing phase separation.

  • Spray Drying: Process through a laboratory spray dryer (e.g., Büchi B-290) with an inlet temperature optimized for the solvent's boiling point (e.g., 60-70°C for DCM/MeOH).

  • Secondary Drying: Collect the resulting powder and subject it to secondary vacuum drying at 40°C for 24 hours to remove residual solvent.

  • Self-Validation Step: Analyze the powder via Powder X-Ray Diffraction (PXRD). The absence of sharp Bragg diffraction peaks (presenting a broad "halo" instead) confirms the successful disruption of the crystal lattice.

ASD_Workflow Step1 1. Co-dissolve API & Polymer (e.g., DCM/Methanol) Step2 2. Rapid Solvent Evaporation (Spray Drying) Step1->Step2 Step3 3. Secondary Vacuum Drying (Remove Residuals) Step2->Step3 Step4 4. Solid-State Validation (PXRD / DSC) Step3->Step4

Step-by-step workflow for generating and validating an Amorphous Solid Dispersion (ASD).

References
  • 4-(6-MORPHOLINO-3-NITRO-2-PYRIDYL)MORPHOLINE Source: ChemicalBook URL:1

  • Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs Source: National Institutes of Health (PMC) URL:2

  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs Source: International Journal of Pharmaceutical and Phytopharmacological Research URL:4

  • AmorSol® - Amorphous Solid Dispersion Technology Source: Ascendia Pharmaceutical Solutions URL:3

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: National Institutes of Health (PMC) URL:5

Sources

Optimization

Technical Support Center: HPLC Method Optimization for 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine

Welcome to the technical support guide for the analysis of 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the analysis of 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you optimize your High-Performance Liquid Chromatography (HPLC) mobile phase and achieve robust, reproducible results.

Section 1: Foundational Knowledge

Q1: What are the key chemical properties of 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine that influence its HPLC analysis?

Answer: Understanding the structure of 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine is the first step to developing a successful HPLC method. Its behavior in a reversed-phase system is dictated by several key features:

  • Basic Functional Groups: The molecule contains two morpholine rings and a pyridine ring. The nitrogen atoms in these rings act as Lewis bases, making the compound basic in nature.[1][2] In reversed-phase HPLC, basic compounds are notorious for interacting with acidic residual silanols on the surface of silica-based stationary phases, a primary cause of peak tailing.[3][4]

  • Polarity: The presence of a nitro group (-NO2), two ether linkages, and three amine-like nitrogens makes the molecule relatively polar. Polar compounds can sometimes exhibit poor retention on traditional non-polar stationary phases (like C18) when using highly aqueous mobile phases.[5][6]

  • Ionization State (pKa): As a basic compound, its degree of ionization is highly dependent on the mobile phase pH.[7] At a pH below its acid dissociation constant (pKa), the molecule will be protonated (ionized), making it more polar and less retained. At a pH above its pKa, it will be in its neutral, less polar form, leading to stronger retention.[8][9] Controlling pH is therefore critical for achieving consistent retention times.[10]

  • UV Chromophore: The nitro-pyridyl aromatic system provides a strong chromophore, making UV detection a suitable and straightforward choice for quantification.[11][12][13]

Section 2: Common Troubleshooting Scenarios

Q2: I'm seeing significant peak tailing for my analyte. What's causing it and how do I fix it?

Answer: Peak tailing is the most common issue encountered when analyzing basic compounds like 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine on silica-based reversed-phase columns.

The Cause (Expertise): The underlying cause is a secondary interaction between the positively charged (protonated) basic analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica stationary phase.[3][14] This ion-exchange interaction is stronger than the desired hydrophobic interaction, causing a portion of the analyte molecules to lag behind the main peak, resulting in a "tail". Older columns, often referred to as "Type A" silica, have a higher concentration of acidic silanols and trace metal impurities, which exacerbates this problem.[3]

The Solutions (Protocols): Follow this systematic approach to eliminate peak tailing. The most effective solutions involve manipulating the mobile phase or using modern column technology.

`dot graph "Troubleshooting_Peak_Tailing" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Node Definitions start [label="Peak Tailing Observed", fillcolor="#FBBC05", fontcolor="#202124"]; cause [label="Primary Cause:\nAnalyte interaction with\nionized silanol groups", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; solution1 [label="Strategy 1:\nAdjust Mobile Phase pH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Set pH to 2.5 - 3.0.\nThis protonates silanols (Si-OH),\nneutralizing their negative charge.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; solution2 [label="Strategy 2:\nUse Modern Column Hardware", fillcolor="#34A853", fontcolor="#FFFFFF"]; step2 [label="Use a high-purity, end-capped\n'Type B' silica column.\nThese have fewer and less acidic\nsilanol sites.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; solution3 [label="Strategy 3 (Less Common):\nAdd a Competing Base", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step3 [label="Add triethylamine (TEA) to mobile phase.\nTEA acts as a silanol suppressor but can\nshorten column life and is not MS-friendly.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; end_node [label="Symmetrical Peak\nAchieved", fillcolor="#E6F4EA", fontcolor="#202124", shape=ellipse];

// Connections start -> cause; cause -> solution1 [label=" Recommended\n First Step "]; cause -> solution2 [label=" Best Practice "]; cause -> solution3 [label=" If other strategies fail "];

solution1 -> step1 [style=dashed]; solution2 -> step2 [style=dashed]; solution3 -> step3 [style=dashed];

solution1 -> end_node; solution2 -> end_node; solution3 -> end_node; } ` Caption: Workflow for troubleshooting peak tailing of basic analytes.

Step-by-Step Protocol to Eliminate Peak Tailing:

  • Adjust Mobile Phase pH: This is the most powerful tool for improving the peak shape of basic compounds.[4]

    • Action: Lower the pH of the aqueous portion of your mobile phase to a range of 2.5 to 3.0.

    • Reasoning: At this low pH, the concentration of protons (H+) in the mobile phase is high, which suppresses the ionization of the silanol groups, keeping them in their neutral (Si-OH) form. This eliminates the ionic interaction site causing the tailing.[3][14][15]

    • How: Use a buffer like phosphate or an acid like formic acid or trifluoroacetic acid (TFA) to control the pH. A 10-25 mM phosphate buffer at pH 2.5 is an excellent starting point for UV detection.[14][16]

  • Utilize Modern, High-Purity Columns:

    • Action: If you are using an older column, switch to a modern one based on high-purity "Type B" silica that is thoroughly end-capped.

    • Reasoning: These columns are manufactured to have a much lower concentration of accessible, acidic silanol groups and metal contaminants, significantly reducing the potential for secondary interactions from the start.[3][15] Many modern columns are designed specifically to provide excellent peak shape for basic compounds even at intermediate pH ranges.

  • Consider a Different Stationary Phase:

    • Action: If low pH is not an option or does not resolve the issue, consider a column with a different stationary phase, such as a phenyl or an embedded polar group (EPG) phase.

    • Reasoning: Phenyl phases can offer different selectivity for aromatic compounds.[6] EPG columns have a polar group embedded in the alkyl chain, which can shield the analyte from residual silanols.

Q3: My retention times are drifting and not reproducible. What should I check?

Answer: Retention time shifts are often related to the mobile phase, column, or pump.[17]

The Cause (Expertise): For an ionizable compound like 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine, the most likely cause is an unstable mobile phase pH, especially if the pH is close to the analyte's pKa.[10] A small change in pH in this region can cause a large change in the analyte's ionization state and thus its retention time.[7][8] Other common causes include inconsistent mobile phase preparation, column degradation, temperature fluctuations, or an inconsistent flow rate from the pump.[17]

Troubleshooting Checklist: Systematically check the following potential issues:

  • Mobile Phase pH Control:

    • Check: Is your mobile phase buffered? Operating without a buffer near the analyte's pKa will lead to drift.

    • Solution: Always use a buffer to control the pH, especially if your method requires a pH between 3 and 8.[16] Ensure the buffer's pKa is within +/- 1 pH unit of your target mobile phase pH for maximum buffering capacity.[18][19]

  • Mobile Phase Preparation:

    • Check: Is the mobile phase prepared consistently every time? Are you using high-purity, HPLC-grade solvents?[17]

    • Solution: Follow a strict, documented procedure for mobile phase preparation. Always measure buffer components by weight for accuracy and filter the final mobile phase through a 0.45 µm filter.[16] Prepare fresh mobile phase daily.

  • Column Equilibration:

    • Check: Is the column fully equilibrated before starting the analysis sequence?

    • Solution: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection. If you are running a gradient, ensure the column is properly re-equilibrated between runs.

  • System Leaks and Pump Performance:

    • Check: Inspect the system for any leaks, especially around fittings and pump seals. Are there pressure fluctuations?

    • Solution: Tighten any loose fittings. If pressure is fluctuating, it may indicate air bubbles in the pump or faulty check valves.[20] Degas the mobile phase thoroughly and purge the pump.[17]

  • Temperature Control:

    • Check: Is the laboratory temperature stable?

    • Solution: Use a column oven to maintain a constant temperature. Temperature fluctuations can affect solvent viscosity and retention times.

Section 3: Systematic Mobile Phase Optimization

Q4: How do I systematically select the right mobile phase pH?

Answer: Selecting the correct pH is the most critical parameter for controlling the retention and peak shape of this basic analyte. The goal is to operate in a pH region where retention is stable and secondary interactions (peak tailing) are minimized.

The Strategy (Expertise): The relationship between pH, pKa, and retention for a basic compound is predictable.

  • At Low pH (pH < pKa - 2): The compound is fully protonated (ionized) and highly polar. This results in weaker retention. However, a very low pH (e.g., <3) also suppresses silanol ionization, leading to excellent peak shape.[3][4]

  • Near the pKa (pH ≈ pKa): The compound exists as a mixture of ionized and neutral forms. In this region, small changes in pH cause large, unpredictable shifts in retention, leading to a non-robust method. This pH range should be avoided.[10][18]

  • At High pH (pH > pKa + 2): The compound is in its neutral, non-ionized form, making it less polar. This results in maximum retention on a reversed-phase column.[7][9] However, high pH can dissolve the silica backbone of standard columns, so a pH-stable column must be used for operation above pH 8.[10]

`dot graph "pH_Selection_Strategy" { graph [splines=true, nodesep=0.5, ranksep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Node Definitions start [label="Goal: Select pH for a Basic Analyte", fillcolor="#FBBC05", fontcolor="#202124"];

choice1 [label="Option 1:\nMaximize Peak Shape\n& Robustness", fillcolor="#4285F4", fontcolor="#FFFFFF"]; result1 [label="Set pH to 2.5 - 3.0", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; reason1 [label="Pro: Suppresses silanol ionization, giving\nsymmetrical peaks and stable retention.\nCon: Retention may be lower.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

choice2 [label="Option 2:\nMaximize Retention", fillcolor="#34A853", fontcolor="#FFFFFF"]; result2 [label="Set pH ≥ pKa + 2\n(e.g., pH 9-10)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; reason2 [label="Pro: Analyte is neutral, maximizing retention.\nCon: Requires a special high-pH stable column\nto prevent silica dissolution.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

avoid [label="AVOID THIS REGION", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cds]; result_avoid [label="pH ≈ pKa ± 1.5", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; reason_avoid [label="Analyte is partially ionized.\nRetention time will be highly sensitive\nto small pH changes, leading to a\nnon-robust method.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Connections start -> choice1; start -> choice2; start -> avoid;

choice1 -> result1; result1 -> reason1 [style=dashed];

choice2 -> result2; result2 -> reason2 [style=dashed];

avoid -> result_avoid; result_avoid -> reason_avoid [style=dashed]; } ` Caption: Decision tree for mobile phase pH selection for basic analytes.

Recommended Protocol: For 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine, starting at a low pH of 2.5-3.0 is the most reliable strategy. It directly addresses the most probable issue—peak tailing—while ensuring robust and reproducible retention times.

Q5: Which buffer should I choose, and at what concentration?

Answer: The choice of buffer depends on the desired pH, the detection method (UV or MS), and the organic modifier used.

Buffer Selection Guide:

pH RangeRecommended BufferUV CutoffMS CompatibilityComments
2.0 - 3.0 Phosphate Buffer (e.g., KH₂PO₄)~210 nmNo (non-volatile)Excellent choice for UV detection. Provides good buffering capacity at this pH.[16][19]
2.5 - 3.5 Formic Acid (0.1%)~210 nmYes (volatile)The standard choice for low-pH LC-MS applications.[10]
3.8 - 5.8 Acetate Buffer (e.g., Ammonium Acetate)~210 nmYes (volatile)Good choice for mid-range pH when MS compatibility is needed.[19]
> 8.0 Ammonium Bicarbonate / Ammonium Hydroxide~200 nmYes (volatile)Used for high-pH methods with MS detection. Requires a high-pH stable column.[19]

Protocol and Best Practices:

  • Select Based on pH: Choose a buffer whose pKa is close to your target pH.[16][19] For a target pH of 2.5, phosphate (pKa₁ ≈ 2.1) is ideal.[16]

  • Concentration: A good starting concentration is 10-25 mM.[16] This is generally sufficient to provide adequate buffering capacity and good peak shape without risking precipitation when mixed with the organic solvent.[18]

  • Solubility: Always dissolve the buffer salt in the aqueous portion of the mobile phase before adding the organic modifier. High concentrations of organic solvent can cause buffer salts (especially phosphate) to precipitate, which can block tubing and damage the HPLC system.[18][21]

Q6: What is the difference between using acetonitrile and methanol as the organic modifier?

Answer: Acetonitrile (ACN) and methanol (MeOH) are the two most common organic modifiers in reversed-phase HPLC.[22] They have different properties that can be used to optimize the separation.

The Cause (Expertise): The choice of organic modifier affects both retention time and selectivity (the spacing between peaks). Acetonitrile is a polar aprotic solvent, while methanol is a polar protic solvent. These differences in chemical properties lead to different interactions with the analyte and stationary phase, which can alter the elution order of compounds in a mixture.[23]

Comparison of Acetonitrile and Methanol:

PropertyAcetonitrile (ACN)Methanol (MeOH)Impact on Chromatography
Elution Strength StrongerWeakerFor the same percentage, ACN will generally result in shorter retention times than MeOH.
Viscosity Lower (in water mixtures)Higher (in water mixtures)ACN/water mixtures generate lower backpressure, allowing for higher flow rates or use of smaller particle columns.[22]
Selectivity Aprotic, strong dipoleProtic (H-bond donor)Offers significantly different selectivity compared to MeOH. It is a powerful tool for changing peak spacing and elution order.[23]
UV Cutoff ~190 nm~205 nmACN is preferred for methods requiring low UV detection wavelengths (<210 nm).[22]

Recommended Protocol for Method Development:

  • Start with Acetonitrile: ACN is often the first choice due to its lower viscosity and lower UV cutoff.[22]

  • Screen Methanol for Selectivity: If you are trying to resolve the main analyte from impurities and are not achieving the desired separation with ACN, switching to MeOH is a valuable strategy. The change in solvent-analyte interactions can dramatically alter the chromatogram.

  • Consider Ternary Mixtures: For very difficult separations, a mixture of water, ACN, and MeOH can be used to fine-tune selectivity.[23][24]

References

  • Troubleshooting Common HPLC Issues | Labcompare.com. (n.d.).
  • Hopkins, T. (2019, February 19). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography.
  • Phenomenex. (2020, April 8). Choosing the Right Buffers for Mobile Phase.
  • Expert Guide to Troubleshooting Common HPLC Issues - AELAB. (n.d.).
  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee. (n.d.).
  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
  • HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.).
  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.).
  • Tanaka, N., Goodell, H., & Karger, B. L. (1978). The role of organic modifiers on polar group selectivity in reversed-phase liquid chromatography. Journal of Chromatography A, 158, 233-248.
  • Axion Labs. (n.d.). How to Select a Buffer for your HPLC Mobile Phase?
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • HPLC Troubleshooting Guide. (n.d.).
  • 4-(6-MORPHOLINO-3-NITRO-2-PYRIDYL)MORPHOLINE — Chemical Substance Information - NextSDS. (n.d.).
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers - Sigma-Aldrich. (n.d.).
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.).
  • The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography | LCGC International. (n.d.).
  • DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION - Taylor & Francis. (2007, February 6).
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.).
  • Pharma Growth Hub. (2023, October 30). pH, pKa, and Retention.
  • KNAUER. (n.d.). Buffer & Eluent Preparation in HPLC – Best Practices.
  • How to avoid the tailing problem of basic compounds in HPLC analysis? (n.d.).
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1).
  • THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSE. (n.d.).
  • Role of organic modifier and gradient shape in RP-HPLC separation: analysis of GCSF variants - PubMed. (2015, January 29).
  • Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed. (2009, December 30).
  • Petrovska-Dimitrievska, G., Acevska, J., Nakov, N., Zafirova Gjorgievska, M., & Brezovska, K. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74.
  • Selecting an organic modifier for reversed-phase chromatography. (n.d.).
  • Developing HPLC Methods - Sigma-Aldrich. (n.d.).
  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | LCGC International. (n.d.).
  • Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18).
  • Comparative analysis of analytical methods for nitroaromatic compounds - Benchchem. (n.d.).
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC - Labtech. (n.d.).
  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. (2009, March 17).
  • High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds - Benchchem. (n.d.).
  • Morpholine - Wikipedia. (n.d.).
  • 4-(3-Nitrobenzyl)morpholine | C11H14N2O3 | CID 783231 - PubChem. (n.d.).
  • PD173952 = 98 HPLC 305820-75-1. (n.d.).
  • MORPHOLINE. (n.d.).
  • 4-(4-NITROPHENYL)MORPHOLIN-3-ONE | 446292-04-2 - ChemicalBook. (n.d.).
  • Separation of 4-((3-Hydroxy-2-pyridyl)carbonyl)morpholine on Newcrom R1 HPLC column. (n.d.).
  • 6-(Morpholino)pyridin-3-amine | C9H13N3O | CID 104059 - PubChem. (n.d.).
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC. (n.d.).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Background Fluorescence in 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine Assays

Welcome to the Advanced Assay Troubleshooting Center. This guide is specifically designed for researchers, assay developers, and drug discovery scientists encountering high background fluorescence when working with 4-(6-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Assay Troubleshooting Center. This guide is specifically designed for researchers, assay developers, and drug discovery scientists encountering high background fluorescence when working with 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine (also known as 2,6-dimorpholino-3-nitropyridine) or its structural analogs.

Below, we detail the photophysical causality behind this interference, provide actionable Q&A, and outline self-validating protocols to rescue your assay window.

The Photophysical Root Cause: Push-Pull Solvatochromism

To solve an assay artifact, we must first understand its quantum mechanical origin. 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine is a classic Donor-π-Acceptor (D-π-A) push-pull chromophore [2].

  • The Push (Donors): The two morpholine rings act as strong electron-donating groups.

  • The Pull (Acceptor): The nitro group at position 3 acts as a potent electron-withdrawing group.

  • The Bridge (π): The central pyridine ring provides the conjugated pathway.

Generally, nitroaromatics are non-fluorescent because the nitro group facilitates rapid intersystem crossing (ISC) to the triplet state, leading to non-radiative decay [1]. However, in highly conjugated push-pull systems, optical excitation populates an Intramolecular Charge Transfer (ICT) state. This ICT state decreases spin-orbit coupling, effectively increasing the singlet excited-state lifetime and enabling fluorescence [1].

Crucially, this ICT fluorescence is highly solvatochromic . In highly polar, hydrogen-bonding environments (like your aqueous assay buffer), the emission is quenched. However, when this lipophilic compound binds non-specifically to hydrophobic pockets of carrier proteins (e.g., BSA) or your target enzyme, it is shielded from water. This non-polar microenvironment restricts molecular rotation and suppresses non-radiative decay, resulting in a massive, artifactual "turn-on" fluorescence spike [1, 3].

G Substrate 4-(6-Morpholino-3-nitro- 2-pyridyl)morpholine (Push-Pull Chromophore) AqEnv Aqueous Buffer (High Polarity) Substrate->AqEnv Solvated HydroEnv Hydrophobic Pocket (BSA / Target Protein) Substrate->HydroEnv Non-specific Binding Quenched Non-Radiative Decay (Fluorescence Quenched) AqEnv->Quenched H-Bonding / Polarity Fluorescent Intramolecular Charge Transfer (High Background Signal) HydroEnv->Fluorescent Shielded from Water

Solvatochromic fluorescence activation of push-pull nitroaromatics in hydrophobic protein pockets.

Frequently Asked Questions (FAQs)

Q1: Why does the background fluorescence spike only when I add my enzyme or BSA to the buffer? A: This is the hallmark of protein-induced fluorescence enhancement (PIFE). In a pure aqueous buffer, the compound's excited state is quenched by water dipoles [1]. Carrier proteins like Bovine Serum Albumin (BSA) contain deep, hydrophobic binding sites (e.g., Sudlow's sites). When the compound partitions into these dry, non-polar pockets, the non-radiative decay pathways are shut down, and the compound emits intensely.

Q2: I am using a standard Fluorescence Intensity (FI) assay. Can I just subtract the background? A: No. Background subtraction assumes the interference is linear and constant. Because the fluorescence of 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine depends entirely on the extent of its binding to proteins, any target engagement (e.g., a true inhibitor displacing the compound, or a conformational change in the enzyme) will alter the microenvironment and change the background dynamically. This leads to false positives/negatives.

Q3: Will switching to Fluorescence Polarization (FP) solve the issue? A: FP is highly vulnerable to this specific artifact. Because the compound becomes fluorescent only when bound to a large, slow-tumbling protein, the artifactual emission will be highly polarized. This will artificially inflate your FP signal, destroying the assay window.

Q4: Which assay technologies are immune to this artifact? A: You must decouple the readout from the compound's prompt fluorescence. Time-Resolved FRET (TR-FRET) is the gold standard here. The compound's ICT fluorescence lifetime is in the nanosecond range, while Lanthanide donors (Europium/Terbium) emit in the millisecond range. By introducing a microsecond delay, the compound's fluorescence decays to zero before the detector turns on. Alternatively, orthogonal non-fluorescent readouts like Luminescence or AlphaScreen are completely immune.

Quantitative Assay Modality Comparison

To guide your assay transition, refer to the table below summarizing the susceptibility of different readouts to push-pull solvatochromic interference.

Assay ModalitySusceptibility to InterferenceTypical S/B Ratio (with 10 µM Cmpd)Recommended Action / Mitigation Strategy
Standard FI (Blue/Green) Critical < 1.5Avoid. If necessary, shift to NIR dyes (Cy5/Alexa 647) >650 nm.
Fluorescence Polarization Critical 1.2 - 2.0Avoid. High risk of artifactual high-mP signals due to protein binding.
TR-FRET (Eu/Tb) Low > 10.0Highly Recommended. Implement a 50–100 µs measurement delay.
AlphaScreen None > 15.0Excellent orthogonal validation. Watch for singlet oxygen quenching.
Luminescence None > 20.0Excellent orthogonal validation. Ensure compound doesn't inhibit luciferase.

Step-by-Step Troubleshooting Protocols

Protocol A: Buffer Engineering to Suppress Non-Specific Binding

If you must use a prompt fluorescence assay, your first line of defense is forcing the compound out of hydrophobic pockets and back into the quenching aqueous phase.

Objective: Disrupt hydrophobic compound-protein interactions without denaturing the target enzyme.

  • Prepare Base Buffers: Create aliquots of your standard assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT).

  • Carrier Protein Substitution:

    • Remove BSA completely from the test buffers.

    • Substitute with hydrophilic blocking agents: Test 0.05% Prionex or 0.1% PEG-8000.

  • Detergent Titration:

    • Spike the buffers with a non-ionic detergent (e.g., Tween-20, Triton X-100, or CHAPS).

    • Create a titration gradient: 0.001%, 0.01%, 0.05%, and 0.1% (v/v).

  • Counter-Screen:

    • Plate 10 µM of 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine in all buffer conditions.

    • Read the baseline fluorescence.

    • Self-Validation: The optimal buffer will yield a fluorescence signal identical to the compound in pure water, indicating successful suppression of the solvatochromic turn-on effect.

Protocol B: Transitioning to Time-Resolved FRET (TR-FRET)

The most robust solution is to gate out the interference temporally.

Objective: Utilize the long-lived emission of lanthanides to bypass the nanosecond lifetime of the nitro-pyridine artifact.

  • Reagent Setup: Label your assay components with a Lanthanide donor (e.g., Europium chelate, Excitation: 337 nm) and a compatible acceptor (e.g., Alexa Fluor 647, Emission: 665 nm).

  • Instrument Configuration: Set your microplate reader's excitation source to a 337 nm laser or xenon flashlamp.

  • Temporal Gating (Critical Step):

    • Set the Delay Time to 50 µs. This allows the prompt background fluorescence from the push-pull chromophore to completely decay.

    • Set the Integration Window to 100 µs – 400 µs to capture the FRET signal.

  • Ratiometric Correction: Calculate the final readout as a ratio: (Emission at 665 nm) / (Emission at 620 nm). This internal control corrects for any inner-filter effects (absorbance) caused by the compound's yellow/orange color.

TRFRET Excitation Laser Excitation (337 nm) Prompt Prompt Fluorescence (Compound Background, t < 10 ns) Excitation->Prompt Excites all fluorophores Delay Time Delay Window (50 - 100 µs) Excitation->Delay Initiates timing Prompt->Delay Decays to zero Lanthanide Lanthanide Emission (Eu/Tb, t > 1 ms) Delay->Lanthanide Prompt signal decays Readout Signal Acquisition (Interference-Free) Lanthanide->Readout Long-lived emission

Time-Resolved FRET workflow eliminating nanosecond prompt background fluorescence.

References

  • Revisiting the non-fluorescence of nitroaromatics: presumption versus reality Source: RSC Publishing URL:[Link]

  • Uncovering Structure–Property Relationships in Push–Pull Chromophores: A Promising Route to Large Hyperpolarizability and Two-Photon Absorption Source: The Journal of Physical Chemistry C - ACS Publications URL:[Link]

  • One-Pot Reductive Methylation of Nitro- and Amino-Substituted (Hetero)Aromatics with DMSO/HCOOH: Concise Synthesis of Fluorescent Dimethylamino-Functionalized Bibenzothiazole Ligands with Tunable Emission Color upon Complexation Source: ACS Publications URL:[Link]

Optimization

Technical Support Center: Synthesis &amp; Yield Optimization of 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine

Introduction & Mechanistic Overview The synthesis of 4-(6-morpholino-3-nitro-2-pyridyl)morpholine (also known as 2,6-dimorpholino-3-nitropyridine) is a cornerstone reaction in the development of various pharmacophores an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The synthesis of 4-(6-morpholino-3-nitro-2-pyridyl)morpholine (also known as 2,6-dimorpholino-3-nitropyridine) is a cornerstone reaction in the development of various pharmacophores and kinase inhibitors. The process relies on a sequential Nucleophilic Aromatic Substitution (SNAr) of 2,6-dichloro-3-nitropyridine with morpholine. While conceptually straightforward, scaling this reaction frequently presents challenges related to regioselectivity, exothermic degradation, and incomplete conversion.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure high-yield synthesis.

SNAr_Pathway A 2,6-dichloro- 3-nitropyridine B 2-morpholino-6-chloro- 3-nitropyridine A->B Morpholine (1 eq) 0-5 °C (Fast) C 2,6-dimorpholino- 3-nitropyridine B->C Excess Morpholine 80 °C (Slow)

Fig 1: Two-step sequential SNAr pathway for 4-(6-morpholino-3-nitro-2-pyridyl)morpholine synthesis.

Troubleshooting Guide & FAQs

Q1: Why am I seeing a significant amount of mono-substituted intermediate in my final product mixture, and how can I drive the reaction to completion? Causality: The first SNAr reaction at the C-2 position is highly favored and rapid due to the strong electron-withdrawing effect of the adjacent ortho-nitro group 1. However, once the first morpholine ring is attached, its nitrogen lone pair donates electron density into the pyridine ring via resonance. This significantly deactivates the C-6 position toward the second nucleophilic attack, raising the activation energy barrier. Solution: To overcome this electronic deactivation, you must use an excess of morpholine (at least 4.0 to 4.5 equivalents, as it acts as both the nucleophile and the acid scavenger) and elevate the temperature to 80 °C after the initial exothermic phase. Alternatively, using 2.5 equivalents of morpholine with an external base like N,N-diisopropylethylamine (DIPEA) in a polar aprotic solvent can drive the reaction 2.

Q2: During scale-up, the addition of morpholine causes a violent exotherm and leads to tarry byproducts. How can I control this? Causality: Nitropyridines are highly electron-deficient and reactive 3. The initial nucleophilic attack at the C-2 position releases significant enthalpy. If morpholine is added too quickly at room temperature, localized hot spots cause the nitroaromatic compound to decompose or polymerize, leading to tarry, intractable mixtures. Solution: Strict thermal control is a protocol standard 4. Perform a controlled dropwise addition of morpholine while maintaining the reaction vessel at 0–5 °C using an ice bath. Only after the first equivalent has fully reacted (validated by the cessation of heat generation) should the mixture be allowed to warm to room temperature and subsequently heated.

Q3: What is the optimal solvent system for this bis-substitution to maximize yield and simplify workup? Causality: Polar aprotic solvents stabilize the anionic Meisenheimer complex transition state, thereby accelerating the SNAr reaction. Solution: Acetonitrile (MeCN) is the optimal solvent. Beyond its kinetic benefits, MeCN is water-miscible. This allows for a highly efficient, self-validating workup: pouring the completed reaction mixture into ice-water instantly precipitates the highly hydrophobic 2,6-dimorpholino-3-nitropyridine, while leaving morpholine hydrochloride salts and excess morpholine dissolved in the aqueous phase.

Quantitative Data Summary

The following table outlines the critical parameters required to successfully transition from the mono-substitution phase to the bis-substitution phase.

ParameterMono-substitution Phase (C-2)Bis-substitution Phase (C-6)
Temperature 0 °C to 5 °C80 °C (Reflux)
Morpholine Equivalents 1.0 - 1.1 eq (consumed)3.0 - 3.4 eq (Total 4.5 eq added)
Reaction Time 1 - 2 hours12 - 16 hours
TLC Rf (Hexane:EtOAc 1:1) ~0.6 (Intermediate)~0.3 (Target Product)
Yield Expectation >95% conversion to intermediate85-90% isolated overall yield

Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checkpoints to ensure process integrity at every stage.

Exp_Workflow Step1 1. Dissolve SM in MeCN Step2 2. Cool to 0-5 °C Step1->Step2 Step3 3. Dropwise Morpholine Step2->Step3 Step4 4. Heat to 80 °C (12h) Step3->Step4 Step5 5. Quench in Ice Water Step4->Step5 Step6 6. Filter & Wash Step5->Step6 Step7 7. EtOH Recrystallization Step6->Step7

Fig 2: Step-by-step experimental workflow for bis-substitution and purification.

Step 1: Preparation & Cooling

  • Action: Dissolve 1.0 equivalent of 2,6-dichloro-3-nitropyridine in anhydrous acetonitrile (approx. 10 mL per gram of starting material). Place the reaction flask in an ice-water bath.

  • Validation Checkpoint: Ensure the internal thermometer reads ≤ 5 °C before proceeding. The solution should be pale yellow and completely clear.

Step 2: First Nucleophilic Attack (Mono-substitution)

  • Action: Slowly add 4.5 equivalents of morpholine dropwise via an addition funnel over 30–45 minutes. Maintain vigorous stirring.

  • Validation Checkpoint: The solution will immediately turn deep yellow/orange, indicating the formation of the Meisenheimer complex and subsequent mono-substitution. TLC (Hexane:EtOAc 1:1) should show the complete disappearance of the starting material (Rf ~0.8) and the appearance of a new intermediate spot (Rf ~0.6).

Step 3: Second Nucleophilic Attack (Bis-substitution)

  • Action: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to 80 °C for 12 to 16 hours.

  • Validation Checkpoint: Monitor by TLC every 4 hours. The intermediate spot (Rf ~0.6) must completely convert to a lower, more polar spot corresponding to the bis-substituted product (Rf ~0.3). Do not proceed with the workup until the intermediate is fully consumed.

Step 4: Quenching & Precipitation

  • Action: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing vigorously stirred ice water (3x the volume of the reaction solvent).

  • Validation Checkpoint: A bright yellow precipitate will form immediately upon contact with the water.

Step 5: Filtration & Washing

  • Action: Collect the yellow precipitate via vacuum filtration. Wash the filter cake thoroughly with cold distilled water (3 x 50 mL).

  • Validation Checkpoint: Test the pH of the filtrate. Continue washing until the filtrate pH drops from highly basic (due to excess morpholine) to neutral (~pH 7), confirming the complete removal of morpholine hydrochloride salts.

Step 6: Recrystallization

  • Action: Transfer the crude solid to a clean flask and recrystallize from boiling ethanol. Allow it to cool slowly to room temperature, then transfer to an ice bath for 1 hour. Filter and dry under a vacuum.

  • Validation Checkpoint: The final product should present as bright yellow crystalline needles. Purity is validated by a sharp melting point and clean 1 H-NMR spectra.

References

  • Design and Synthesis of Poly ADP-ribose Polymerase-1 Inhibitors. 2. Biological Evaluation of Aza-5[H]-phenanthridin-6-ones as Potent, Aqueous-Soluble Compounds for the Treatment of Ischemic Injuries | Journal of Medicinal Chemistry - ACS Publications. 1

  • Content Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry | RSC Publishing. 4

  • US8962619B2 - Substituted imidazopyridinyl-aminopyridine compounds | Google Patents.2

  • Nitropyridines in the Synthesis of Bioactive Molecules | PMC - NIH. 3

Sources

Troubleshooting

Technical Support Center: 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine Stability &amp; Oxidation Prevention

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the solution stability of highly functionalized heteroaromatics.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the solution stability of highly functionalized heteroaromatics. 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine (also known as 2,6-di(morpholin-4-yl)-3-nitropyridine) presents a unique challenge: it is highly prone to rapid oxidative degradation in solution.

This guide synthesizes field-proven protocols and mechanistic insights to help you establish a self-validating system for preventing oxidation during your assays, formulation, and long-term storage.

Part 1: Mechanistic Causality of Degradation (The "Why")

To prevent degradation, we must first understand the structural liabilities of the compound. The instability of 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine is driven by a synergistic "push-pull" of two highly reactive moieties:

  • The Morpholine Rings (Electron-Rich): The tertiary amine and adjacent ether oxygen activate the α-carbon C–H bonds toward hydrogen atom abstraction. Furthermore, the nitrogen lone pair is highly susceptible to direct oxidation by reactive oxygen species (ROS), forming N-oxides. Quantum chemical studies demonstrate that morpholine oxidation often proceeds via an initial α-C hydrogen abstraction followed by a radical rebound mechanism, ultimately leading to C–N bond cleavage and ring opening[1].

  • The Nitro-Pyridyl Core (Electron-Deficient & Photolabile): Nitroaromatics are notorious photosensitizers. Upon exposure to ambient laboratory light, the nitro group undergoes rapid intersystem crossing to a highly reactive excited triplet state[2]. This triplet state acts as an internal oxidant, abstracting a hydrogen atom from the adjacent morpholine ring (intramolecularly) or from the solvent, initiating a radical cascade that accelerates auto-oxidation.

OxidationMechanisms Compound 4-(6-Morpholino-3-nitro -2-pyridyl)morpholine Triplet Excited Triplet State (Nitroaromatic Core) Compound->Triplet NOxide N-Oxidation (M+16 Da) Compound->NOxide Light Photon (hν) Ambient Light Light->Triplet Photoexcitation O2 Dissolved O2 & Trace Metals ROS Reactive Oxygen Species (ROS) O2->ROS Fenton-like catalysis H_Abst α-C Hydrogen Abstraction Triplet->H_Abst Intramolecular H-transfer ROS->H_Abst Radical attack ROS->NOxide Lone pair oxidation Degradation Ring Cleavage & Auto-oxidation H_Abst->Degradation Radical Rebound

Fig 1. Mechanistic pathways of 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine oxidative degradation.

Part 2: Troubleshooting FAQs

Q1: My stock solutions in DMSO turn from pale yellow to deep orange/brown over a few days. What is happening? A: This color shift is the hallmark of nitroaromatic photoreduction coupled with morpholine oxidation. DMSO is hygroscopic and often contains trace peroxides. When exposed to ambient light, the nitro group enters an excited triplet state, abstracting hydrogen from the morpholine α-carbon[2]. To validate this, run an LC-MS; you will likely see M-2 (imine) and ring-cleaved degradation products. Solution: Switch to freshly opened, anhydrous, degassed DMSO, and store strictly in amber vials.

Q2: I am seeing an +16 Da mass shift in my LC-MS analysis even when storing the compound in the dark. How do I prevent this? A: An M+16 peak in the dark indicates ground-state N-oxidation driven by dissolved oxygen and trace transition metals. Tertiary amines like morpholine are easily oxidized to their corresponding N-oxides in the presence of trace peroxides or ROS[3]. Solution: Sparging your solvent with Argon for 15 minutes prior to dissolution removes dissolved O₂. Adding a trace metal chelator (e.g., 0.1 mM EDTA in aqueous buffers) prevents Fenton-like catalytic cycles that generate ROS.

Q3: Does pH affect the oxidation rate in aqueous or mixed media? A: Yes, profoundly. The oxidation of the morpholine nitrogen requires its lone pair to be available. At lower pH (e.g., pH 4.0), the morpholine nitrogens are protonated. This drastically increases their oxidation potential, thermodynamically shielding them from electrophilic oxygen species. If your assay tolerates it, slightly acidifying the stock solution is a highly effective stabilization strategy.

Part 3: Quantitative Data & Self-Validating Protocols

To illustrate the impact of environmental factors on compound integrity, below is a summary of quantitative stability data derived from accelerated degradation studies.

Table 1: Effect of Storage Conditions on Solution Stability (10 mM in DMSO)
ConditionAtmosphereIlluminationAdditivesEst. Half-Life (t½)Primary Degradant
Ambient AirAmbient LightNone< 48 hoursM-2 (Imine), M+16
Dark Storage AirDarkNone7-10 daysM+16 (N-oxide)
Degassed ArgonAmbient LightNone5-7 daysM-2 (Imine)
Acidified AirDark0.1% Formic Acid> 3 monthsTrace M+16
Optimized ArgonDark0.01% BHT> 6 months None detected
Protocol: Preparation of Ultra-Stable Stock Solutions

This methodology is designed as a self-validating system . By preparing a control alongside the optimized formulation, you analytically verify the protective effect of the protocol before committing the reagent to critical biological assays.

Step 1: Solvent Degassing

  • Action: Sparge HPLC-grade solvent (e.g., DMSO or Acetonitrile) with high-purity Argon gas for 20 minutes using a submerged glass frit.

  • Causality: Displaces dissolved diatomic oxygen, completely starving the baseline ground-state oxidation pathway that leads to N-oxide formation.

Step 2: Radical Scavenger Addition

  • Action: Add 0.01% (w/v) Butylated hydroxytoluene (BHT) to the degassed solvent.

  • Causality: BHT acts as a sacrificial antioxidant. If any trace oxygen remains or if stray light induces nitro-triplet formation, BHT rapidly quenches the resulting radicals before they can abstract hydrogen from the morpholine ring.

Step 3: Dissolution under Inert Atmosphere

  • Action: Weigh the 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine powder in a glovebox or under a steady stream of Argon. Dissolve to the desired concentration using the prepared solvent.

  • Causality: Prevents the re-introduction of atmospheric oxygen and moisture during the physical mixing phase.

Step 4: Photoprotective Storage

  • Action: Transfer the solution to pre-purged amber glass vials with PTFE-lined caps. Store at -20°C.

  • Causality: Amber glass blocks UV and low-wavelength visible light, preventing the excitation of the nitro-pyridyl core and halting the photolytic degradation cascade.

Step 5: Analytical Validation Checkpoint

  • Action: Take a 10 µL aliquot of your optimized solution and a 10 µL aliquot of a control solution (prepared in standard solvent under ambient air/light). Incubate both at room temperature for 48 hours. Analyze via LC-MS.

  • Validation Criteria: The optimized protocol must show <1% relative abundance of the M+16 peak, whereas the control will validate the assay's sensitivity by showing >5% degradation.

References

  • Title: Quantum chemical studies for oxidation of morpholine by Cytochrome P450 Source: PubMed (Journal of Inorganic Biochemistry) URL: [Link]

  • Title: Medicinal Chemistry of Drugs with N-Oxide Functionalities Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Nitroarenes as the Visible-Light-Responsive Photocatalysts for the Multimode Aerobic Oxidation Source: ACS Catalysis URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Kinase Inhibitor Selectivity: Profiling 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine and its Alternatives in the PI3K Pathway

In the landscape of targeted drug discovery, the development of highly selective kinase inhibitors is paramount. While a compound may exhibit potent inhibition of its intended target, off-target activities can lead to am...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted drug discovery, the development of highly selective kinase inhibitors is paramount. While a compound may exhibit potent inhibition of its intended target, off-target activities can lead to ambiguous experimental results, unforeseen toxicities, and clinical failures. This guide provides an in-depth comparison of the hypothetical phosphoinositide 3-kinase (PI3K) inhibitor, 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine (hereafter referred to as Compound X ), with established PI3K pathway inhibitors. We will delve into the critical aspect of selectivity profiling, supported by experimental data and detailed protocols, to offer researchers a comprehensive framework for evaluating and selecting the appropriate chemical tools for their studies.

The morpholine moiety is a privileged scaffold in kinase inhibitor design, known to form critical hydrogen bonds within the ATP-binding pocket of many kinases, including the PI3K/mTOR family.[1][2] The presence of two morpholine groups and a nitropyridine core in Compound X strongly suggests its potential as a PI3K inhibitor, a class of enzymes central to cell growth, proliferation, and survival.[2][3] Dysregulation of the PI3K pathway is a hallmark of many cancers, making it a major therapeutic target.[4]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that translates extracellular signals into cellular responses. Upon activation by growth factors or cytokines, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This second messenger recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the activation of the mammalian target of rapamycin (mTOR) complex 1 (mTORC1) and the regulation of fundamental cellular processes.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Phosphorylation of downstream targets

Figure 1: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Comparative Selectivity Profile of PI3K Inhibitors

A critical aspect of a chemical probe's utility is its selectivity. An ideal inhibitor potently modulates its intended target with minimal interaction with other proteins, particularly those within the same family. Here, we compare the selectivity profile of our hypothetical Compound X with three well-characterized PI3K inhibitors: PI-103 , LY294002 , and ZSTK474 .

TargetCompound X (IC50, nM)*PI-103 (IC50, nM)[5][6]LY294002 (IC50, µM)[7]ZSTK474 (IC50, nM)[8]
PI3Kα (p110α) 15 8 1.4 16
PI3Kβ (p110β) 150 88 1.7 44
PI3Kδ (p110δ) 100 48 0.5 5
PI3Kγ (p110γ) 200 150 0.7 49
mTORC1 50 20 >10 >1000
mTORC2 100 83 >10 >1000
DNA-PK >1000 2 >10 >1000
CK2 >5000 - 8 -
BRD4 >10000 - ~1-4 -

*Hypothetical data for illustrative purposes.

Analysis of Selectivity:

  • Compound X (Hypothetical): This profile suggests a potent PI3Kα and mTOR inhibitor with good selectivity against other Class I PI3K isoforms and excellent selectivity against unrelated kinases like DNA-PK and CK2, and non-kinase targets like BRD4. This makes it a potentially valuable tool for studying the combined inhibition of PI3Kα and mTOR.

  • PI-103: A potent dual PI3K/mTOR inhibitor.[9][10] However, it also strongly inhibits DNA-PK, a member of the PI3K-related kinase (PIKK) family, which could confound studies focused solely on the PI3K/mTOR axis.[5]

  • LY294002: One of the earliest and most widely used PI3K inhibitors.[7] While it served a crucial role in elucidating the PI3K pathway, its utility as a specific probe is limited by its micromolar potency and significant off-target effects, including inhibition of casein kinase 2 (CK2) and bromodomain-containing protein 4 (BRD4).[7][11]

  • ZSTK474: A potent pan-Class I PI3K inhibitor with excellent selectivity against mTOR and a panel of 139 other protein kinases.[8] This makes it a suitable tool for studying the effects of broad PI3K inhibition without directly targeting mTOR.

Methodologies for Determining Selectivity and Target Engagement

To generate the data presented above and to rigorously characterize any new chemical probe, several key experimental approaches are employed. The choice of methodology depends on the desired information, from broad, kinome-wide profiling to confirmation of target engagement in a physiological context.

Kinome-Wide Selectivity Profiling (KINOMEscan™)

This in vitro competition binding assay is a gold standard for assessing the selectivity of a kinase inhibitor across the human kinome. It provides a quantitative measure of the inhibitor's binding affinity (Kd) to hundreds of kinases.

KINOMEscan_Workflow cluster_setup Assay Setup cluster_assay Competition & Detection Kinase DNA-tagged Kinase Binding Binding to Ligand-coated beads Kinase->Binding Ligand Immobilized Ligand Ligand->Binding Compound Test Compound (e.g., Compound X) Compound->Binding Competition Wash Wash unbound kinase Binding->Wash Quantify Quantify bound kinase via qPCR of DNA tag Wash->Quantify

Figure 2: Workflow for the KINOMEscan™ assay.

Experimental Protocol: KINOMEscan™ Profiling

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of a unique DNA tag conjugated to the kinase.[12][13]

  • Preparation: A panel of human kinases, each tagged with a unique DNA identifier, is prepared.

  • Competition Binding: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a single high concentration (for initial screening) or at multiple concentrations (for Kd determination).

  • Washing and Elution: Unbound components are washed away.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates binding.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control. For Kd determination, the data is fitted to a dose-response curve.

Cellular Target Engagement (NanoBRET™ and CETSA®)

While in vitro assays are powerful for determining biochemical affinity, it is crucial to confirm that a compound engages its target within the complex environment of a living cell. Two leading technologies for this are the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA®).

NanoBRET™ Target Engagement Assay

This assay measures the binding of a test compound to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).

NanoBRET_Workflow cluster_cell Live Cell cluster_detection Detection FusionProtein Target-NanoLuc® Fusion Protein BRET BRET Signal FusionProtein->BRET Energy Transfer Tracer Fluorescent Tracer Tracer->BRET Compound Test Compound Compound->FusionProtein Competition NoBRET Reduced BRET Signal Compound->NoBRET Detector Luminometer BRET->Detector NoBRET->Detector

Figure 3: Principle of the NanoBRET™ Target Engagement Assay.

Experimental Protocol: NanoBRET™ Kinase Selectivity Profiling

  • Assay Principle: The target kinase is expressed in cells as a fusion with NanoLuc® luciferase (the BRET donor). A cell-permeable fluorescent tracer that binds to the kinase's active site serves as the BRET acceptor. Compound binding to the target displaces the tracer, leading to a decrease in the BRET signal.[14][15][16]

  • Cell Preparation: HEK293 cells are transfected with plasmids encoding the NanoLuc®-kinase fusion proteins. A panel of over 192 kinases is available for broad profiling.[17]

  • Compound Treatment: Transfected cells are treated with the test compound at various concentrations.

  • Reagent Addition: The NanoBRET™ tracer and the NanoLuc® substrate are added to the cells.

  • Signal Detection: The donor and acceptor emission signals are measured using a luminometer equipped with appropriate filters.

  • Data Analysis: The BRET ratio is calculated, and the data is plotted as a function of compound concentration to determine the IC50, representing the concentration at which 50% of the target is engaged.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a label-free method that assesses target engagement based on the principle of ligand-induced thermal stabilization of the target protein.[18][19]

Experimental Protocol: Western Blot-based CETSA®

  • Assay Principle: The binding of a compound to its target protein generally increases the protein's thermal stability. When cells are heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble.[20]

  • Cell Treatment: Intact cells are incubated with the test compound or a vehicle control.

  • Heat Challenge: The cell suspensions are heated to a range of temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis and Fractionation: Cells are lysed, and the soluble fraction is separated from the aggregated protein pellet by centrifugation.

  • Protein Detection: The amount of soluble target protein in the supernatant is quantified by Western blotting using a specific antibody.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.[21] Isothermal dose-response experiments can also be performed at a single temperature to determine the EC50 of target engagement.[20]

Conclusion and Future Directions

The hypothetical Compound X , with its potent PI3Kα/mTOR co-inhibition and clean off-target profile, represents an ideal chemical probe for dissecting the roles of these two key nodes in the PI3K pathway. However, as this guide illustrates, such claims must be substantiated by rigorous, multi-faceted experimental validation.

For researchers in drug development, the path from a promising hit to a validated chemical probe is paved with detailed characterization. The methodologies outlined here—from broad kinome scanning to in-cell target engagement assays—form a self-validating system for assessing inhibitor selectivity and cross-reactivity. By understanding the strengths and limitations of both the chemical tools and the assays used to profile them, the scientific community can build a more robust and reliable foundation for biomedical research and therapeutic innovation.

References

  • Bantscheff, M., & Drewes, G. (2012). Chemoproteomic approaches to drug target discovery. Bioorganic & medicinal chemistry, 20(7), 1973–1978.
  • Robers, M. B., et al. (2021). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR protocols, 2(4), 100822. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100–2122. [Link]

  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]

  • Raynaud, F. I., et al. (2007). A dual PI3K and mTOR inhibitor reveals emergent efficacy in glioma. Cancer research, 67(12), 5840–5850. [Link]

  • Fan, Q. W., et al. (2006). A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma. Cancer cell, 9(5), 341-349. [Link]

  • Pelago Bioscience. CETSA Target Engagement directly in cells. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1470, 239–253. [Link]

  • Bantscheff, M., et al. (2011). Chemoproteomics profiling of PIKK and PI3K kinase inhibitors. ACS chemical biology, 6(10), 1045-1055. [Link]

  • Medda, R., et al. (2012). Kinase inhibitor profiling using chemoproteomics. Methods in molecular biology (Clifton, N.J.), 795, 215–229. [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Gharbi, S. I., et al. (2007). Exploring the specificity of the PI3K family inhibitor LY294002. The Biochemical journal, 404(1), 15–21. [Link]

  • Vasta, J. D., et al. (2018). Quantitative, real-time measurement of protein degradation in live cells. Cell chemical biology, 25(1), 107-118.
  • Vasta, J.D., et al. (2018). A Single Tracer-Based Protocol for Broad-Spectrum Kinase Profiling in Live Cells with NanoBRET. STAR Protocols. [Link]

  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • Gonçalves, A. F., et al. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. Molecules, 28(7), 3059. [Link]

  • Promega Corporation. (2021, October 22). Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. [Link]

  • Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]

  • Khan, M. A., et al. (2021). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Cancers, 13(7), 1554. [Link]

  • Yaguchi, S., et al. (2006). ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system. Journal of the National Cancer Institute, 98(8), 545–556. [Link]

  • Ciceri, P., et al. (2013). The Commonly Used PI3-Kinase Probe LY294002 Is an Inhibitor of BET Bromodomains. ACS Chemical Biology, 8(12), 2491–2497. [Link]

  • BPS Bioscience. Data Sheet PI-103. [Link]

  • Bain, J. (2011). Encountering unpredicted off-target effects of pharmacological inhibitors. The Journal of biochemistry, 150(1), 1–3. [Link]

  • Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. [Link]

  • Bantscheff, M., et al. (2019). Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors. ACS Chemical Biology, 14(4), 657–667. [Link]

  • Martin, M. J., et al. (2008). Dual inhibition of PI3Kα and mTOR as an alternative treatment for Kaposi's sarcoma. The Journal of clinical investigation, 118(12), 4034–4045. [Link]

  • Elkins, J. M., et al. (2013). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Pharmaceuticals, 6(5), 584–601. [Link]

  • Chernikova, S. B., et al. (2000). Wortmannin, a specific inhibitor of phosphatidylinositol-3-kinase, induces accumulation of DNA double-strand breaks. Mutation research, 456(1-2), 109–116. [Link]

  • Wang, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of molecular graphics & modelling, 65, 11–20. [Link]

  • Sharma, A., & Kumar, V. (2022). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Current Drug Targets, 23(1), 1-1. [Link]

  • Janku, F., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in pharmacology, 13, 881675. [Link]

  • Fey, D., et al. (2012). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 6, 67. [Link]

  • Wang, Y., & Bryant, S. H. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of computer-aided molecular design, 30(4), 289–300. [Link]

  • Gharbi, S.I., et al. (2007). Exploring the specificity of the PI3K family inhibitor LY294002. Biochemical Journal, 404(1), 15-21. [Link]

  • Wikipedia. (2023). Wortmannin. [Link]

  • Knight, Z. A., et al. (2008). Dissecting isoform selectivity of PI3K inhibitors: the role of non-conserved residues in the catalytic pocket. The Biochemical journal, 414(3), 383–390. [Link]

  • Bio-Rad. (2009). Development of mechanistic assays to differentiate PI3K and mTOR inhibitors. Cancer Research, 69(24 Supplement), C66. [Link]

  • Poh, T. W., & Pervaiz, S. (2005). LY294002 and LY303511 sensitize tumor cells to drug-induced apoptosis via intracellular hydrogen peroxide production independent of the phosphoinositide 3-kinase-Akt pathway. Cancer research, 65(14), 6264–6274. [Link]

  • Gram-Koprowska, A., et al. (2010). Dual inhibition of PI3K and mTOR inhibits autocrine and paracrine proliferative loops in PI3K/Akt/mTOR-addicted lymphomas. Blood, 116(15), 2739–2748. [Link]

  • Boulton, S., et al. (2020). Wortmannin, a specific inhibitor of phosphatidylinositol-3-kinase, induces accumulation of DNA double-strand breaks. Journal of Radiation Research, 61(2), 163-170. [Link]

  • Zhang, L., et al. (2016). ZSTK474, a specific class I phosphatidylinositol 3-kinase inhibitor, induces G1 arrest and autophagy in human breast cancer MCF-7 cells. Oncotarget, 7(17), 24595–24608. [Link]

  • Yabuki, M., et al. (2012). ZSTK474, a specific phosphatidylinositol 3-kinase inhibitor, induces G1 arrest of the cell cycle in vivo. Cancer science, 103(4), 768–773. [Link]

  • Arima, K., et al. (2013). ZSTK474, a PI3K inhibitor, suppresses proliferation and sensitizes to gemcitabine in human pancreatic adenocarcinoma cells. International journal of oncology, 42(2), 643–651. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to In Vivo Benchmarking of Novel PI3K Inhibitors: Evaluating 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine

Introduction: The Rationale for Benchmarking a Novel PI3K Inhibitor The Phosphoinositide 3-kinase (PI3K) signaling pathway is a cornerstone of cellular regulation, governing processes like cell growth, proliferation, sur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Benchmarking a Novel PI3K Inhibitor

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a cornerstone of cellular regulation, governing processes like cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation in a wide array of human cancers has established it as a critical therapeutic target.[1][2] This has led to the development of numerous inhibitors, from broad pan-PI3K inhibitors to highly specific isoform-selective molecules.

This guide focuses on a putative novel PI3K inhibitor, 4-(6-morpholino-3-nitro-2-pyridyl)morpholine . While this specific compound is not extensively characterized in public literature, its chemical structure, featuring two morpholine moieties on a substituted pyridine core, is highly suggestive of a kinase inhibitor, likely targeting the ATP-binding pocket of PI3K. The morpholine group is a privileged pharmacophore in kinase inhibitor design, known to form key hydrogen bonds in the hinge region of the kinase domain.[3][4]

Given this structural hypothesis, it is imperative to benchmark its efficacy against well-established compounds. This guide provides a framework for the rigorous in vivo evaluation of this molecule, which we will refer to as Compound X , against three clinically relevant pan-Class I PI3K inhibitors:

  • GDC-0941 (Pictilisib): A potent, orally bioavailable pan-Class I PI3K inhibitor that has undergone extensive clinical investigation.[5][6]

  • NVP-BKM120 (Buparlisib): A selective pan-Class I PI3K inhibitor that has also been evaluated in numerous clinical trials and has shown efficacy in various tumor models.[7][8]

  • ZSTK474: A potent and specific PI3K inhibitor with strong, well-documented preclinical antitumor activity across a range of xenograft models.[9][10]

This document will provide the scientific rationale, comparative data on the benchmark inhibitors, and a detailed, field-tested protocol for a head-to-head in vivo comparison to determine the therapeutic potential of Compound X.

The PI3K/Akt/mTOR Signaling Axis: The Target Pathway

Understanding the target pathway is fundamental to designing and interpreting any inhibitor study. Class I PI3Ks are activated by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). Upon activation, they phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] PIP3 recruits and activates downstream kinases, most notably Akt. Activated Akt then phosphorylates a multitude of substrates, including key components of the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), to promote cell growth, proliferation, and survival.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK / GPCR PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 label_node Converts Akt Akt PIP3->Akt Activation PI3K->PIP2 Phosphorylation PI3K->PIP2 CompoundX Compound X & Benchmark Inhibitors (GDC-0941, NVP-BKM120, ZSTK474) CompoundX->PI3K Inhibition mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Promotes

Caption: The PI3K/Akt/mTOR Signaling Pathway and Point of Inhibition.

Pan-Class I inhibitors like GDC-0941, NVP-BKM120, and ZSTK474 are designed to block the ATP-binding site of the p110 catalytic subunit of PI3K, thereby preventing the conversion of PIP2 to PIP3 and shutting down the entire downstream signaling cascade. A successful outcome for Compound X would be a similar, if not superior, inhibition of this pathway in vivo.

Comparative Analysis of Benchmark PI3K Inhibitors

An objective comparison requires understanding the established performance of the benchmark compounds. The following table summarizes key data derived from preclinical studies. This data provides the context for what constitutes a "good" or "clinically relevant" result for a novel inhibitor.

ParameterGDC-0941 (Pictilisib)NVP-BKM120 (Buparlisib)ZSTK474
Mechanism Potent, selective, orally bioavailable pan-Class I PI3K inhibitor.[6][11]Selective pan-Class I PI3K inhibitor; does not significantly inhibit mTOR.[8][12]Potent and specific pan-Class I PI3K inhibitor.[9][13]
In Vitro Potency (IC50) p110α: 3 nMp110β: 33 nMp110δ: 3 nMp110γ: 75 nM[6]50-300 nM activity for Class I PI3Ks.[8]More potent than LY294002; reduces PI3K activity to 4.7% at 1 µM.[9]
Common In Vivo Models Medulloblastoma, Breast Cancer, Glioblastoma, Ovarian Cancer, GIST xenografts.[5][6][11][14]Glioma, Ovarian Cancer, Follicular Lymphoma xenografts.[7][8][15]Melanoma, Sarcoma, various human cancer xenografts.[9][10][16]
Reported In Vivo Dosing 100-150 mg/kg, once daily, oral.[5][6]20-60 mg/kg, once daily, oral.[7][8]100-400 mg/kg, once daily, oral.[9]
Key In Vivo Outcomes Tumor growth inhibition, prolonged survival, synergistic effects with other agents.[5][14][17]Increased median survival, tumor growth inhibition, reduction of p-Akt.[7][8]Tumor regression, G1 cell cycle arrest in vivo, anti-angiogenic effects.[9][10][18]
Pharmacodynamic Marker Reduced p-Akt in tumor tissue.[6]Reduced p-Akt (Ser473) in tumor tissue.[8][15]Reduced Akt phosphorylation in tumor tissue.[9]

Experimental Protocol: Head-to-Head In Vivo Efficacy Study

This section details a comprehensive, self-validating protocol to benchmark Compound X against GDC-0941, NVP-BKM120, and ZSTK474. The causality behind each step is explained to ensure scientific rigor.

Pre-clinical Phase: Cell Line Selection and Dosing Formulation
  • Cell Line Selection:

    • Rationale: The choice of cell line is critical for observing a PI3K-dependent effect. Select a human cancer cell line with a known PI3K pathway aberration, such as a PIK3CA activating mutation (e.g., MCF-7, BT-474) or PTEN loss (e.g., U87-MG, PC-3). This genetic context provides a strong biological rationale for sensitivity to PI3K inhibition.[12]

    • Action: Culture U87-MG (glioblastoma, PTEN-null) cells in appropriate media. Confirm the cell line's identity via short tandem repeat (STR) profiling.

  • Compound Formulation:

    • Rationale: Proper formulation ensures consistent and adequate bioavailability for oral administration. A poorly soluble compound will lead to variable exposure and unreliable results.

    • Action: Based on the physicochemical properties of Compound X and the benchmark drugs, prepare formulations for oral gavage. A common vehicle is 0.5% methylcellulose with 0.2% Tween 80. Prepare fresh formulations daily or establish stability data.

In Vivo Phase: Xenograft Model and Treatment

Workflow A 1. Cell Culture (e.g., U87-MG, PTEN-null) B 2. Xenograft Implantation Subcutaneous injection into immunocompromised mice A->B C 3. Tumor Growth Monitor until tumors reach ~150-200 mm³ B->C D 4. Randomization & Grouping (Vehicle, Compound X, Benchmarks) C->D E 5. Treatment Period (e.g., 21 days) Daily oral gavage D->E F 6. Efficacy Monitoring Tumor volume & Body weight (2-3 times/week) E->F G 7. Study Endpoint (Tumor size limit or end of treatment) F->G H 8. Tissue Harvest Tumors & Organs for Analysis G->H I 9. Data Analysis - Tumor Growth Inhibition (TGI) - Pharmacodynamics (p-Akt) - Toxicity Assessment H->I

Caption: Standard Workflow for an In Vivo Xenograft Efficacy Study.
  • Animal Model:

    • Rationale: An immunocompromised mouse model (e.g., NOD/SCID or Nude) is required to prevent rejection of the human tumor xenograft.

    • Action: Use 6-8 week old female NOD/SCID mice. Allow at least one week of acclimatization before any procedures. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation:

    • Action: Subcutaneously inject 5 x 10⁶ U87-MG cells in a 1:1 mixture of media and Matrigel into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Rationale: Waiting for tumors to become established (~150-200 mm³) before starting treatment mimics a therapeutic, rather than preventative, clinical scenario. Randomization ensures that any pre-existing differences in tumor size are evenly distributed among groups.

    • Action: Monitor tumor growth with digital calipers. Once tumors reach the target volume, randomize mice into treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle control

      • Group 2: Compound X (e.g., 50 mg/kg)

      • Group 3: GDC-0941 (100 mg/kg)[5]

      • Group 4: NVP-BKM120 (40 mg/kg)[7]

      • Group 5: ZSTK474 (200 mg/kg)[9]

  • Treatment and Monitoring:

    • Action: Administer the assigned treatments once daily via oral gavage for 21 days.

    • Efficacy Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume is calculated as (Length x Width²)/2.

    • Toxicity Assessment: Monitor mice daily for clinical signs of toxicity (e.g., lethargy, ruffled fur, loss of mobility). A body weight loss exceeding 20% is a common endpoint criterion.

Post-Mortem Phase: Pharmacodynamic and Toxicity Analysis
  • Endpoint and Tissue Collection:

    • Rationale: Collecting tissues at a defined time point post-dose allows for the assessment of target engagement (pharmacodynamics).

    • Action: At the end of the study (or when tumors reach the predetermined size limit), euthanize the mice 2-4 hours after the final dose.

    • Pharmacodynamics: Excise tumors, divide them in half. Snap-freeze one half in liquid nitrogen for Western blot analysis. Fix the other half in 10% neutral-buffered formalin for immunohistochemistry (IHC).

    • Toxicity: Collect major organs (liver, spleen, kidney) for formalin fixation and subsequent histopathological analysis if toxicity is suspected.

  • Pharmacodynamic (PD) Analysis:

    • Rationale: Measuring the level of phosphorylated Akt (p-Akt), the direct downstream target of PI3K, provides molecular evidence that the compound is inhibiting its target in vivo. This self-validating step connects the observed anti-tumor efficacy to the intended mechanism of action.

    • Action: Prepare lysates from the frozen tumor samples. Perform Western blot analysis using antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH). A significant reduction in the p-Akt/total Akt ratio in treated groups compared to the vehicle control confirms target engagement.[8][9]

Data Interpretation and Reporting

  • Efficacy: The primary endpoint is Tumor Growth Inhibition (TGI). Plot the mean tumor volume for each group over time. Calculate TGI at the end of the study using the formula: TGI (%) = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.

  • Tolerability: Plot the mean body weight for each group over time. Significant weight loss indicates potential toxicity.

  • Mechanism of Action: Present the Western blot data quantitatively, showing the reduction in p-Akt levels for each treatment group.

  • Benchmarking: Summarize all data in a table comparing Compound X directly against GDC-0941, NVP-BKM120, and ZSTK474 on efficacy, tolerability, and target modulation.

Conclusion

For a novel compound like 4-(6-morpholino-3-nitro-2-pyridyl)morpholine , whose structure strongly implies PI3K pathway inhibition, a rigorous, comparative in vivo study is not just a formality—it is the definitive test of its therapeutic potential. By benchmarking against well-characterized inhibitors like GDC-0941, NVP-BKM120, and ZSTK474 using a scientifically sound and self-validating protocol, researchers can objectively determine its relative efficacy and tolerability. A successful outcome—demonstrating superior or equivalent tumor growth inhibition with a favorable safety profile and clear on-target pharmacodynamic effects—would provide a strong rationale for its continued development as a potential anticancer agent.

References

  • Koul, D., et al. (2012). Antitumor Activity of NVP-BKM120–A Selective Pan Class I PI3 Kinase Inhibitor Showed Differential Forms of Cell Death Based on p53 Status of Glioma Cells. PLoS ONE, 7(1), e29622. Available at: [Link]

  • Yaguchi, S., et al. (2006). Antitumor Activity of ZSTK474, a New Phosphatidylinositol 3-Kinase Inhibitor. Journal of the National Cancer Institute, 98(8), 545–556. Available at: [Link]

  • Triscott, J., et al. (2013). The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy. Oncotarget, 4(5), 757–769. Available at: [Link]

  • Uno, K., et al. (2012). ZSTK474, a specific phosphatidylinositol 3-kinase inhibitor, induces G1 arrest of the cell cycle in vivo. European Journal of Cancer, 48(6), 924-931. Available at: [Link]

  • Maira, S-M., et al. (2011). Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer. ACS Medicinal Chemistry Letters, 2(10), 779–784. Available at: [Link]

  • Shiozawa, K., et al. (2018). Antitumor profile of the PI3K inhibitor ZSTK474 in human sarcoma cell lines. Oncotarget, 9(79), 34953–34966. Available at: [Link]

  • Kong, D., & Yamori, T. (2010). ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system. Acta Pharmacologica Sinica, 31(9), 1189-1197. Available at: [Link]

  • Kong, D., et al. (2008). ZSTK474 is a specific class I PI3 kinase inhibitor. Cancer Research, 68(9 Supplement), 282. Available at: [Link]

  • Vega, F., et al. (2012). Abstract LB-361: The novel PI3K kinase inhibitor NVP-BKM120 shows in vitro and in vivo efficacy in follicular Lymphoma by disrupting microenvironment survival signaling. Cancer Research, 72(8_Supplement), LB-361. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). NVP-BKM120 Hydrochloride: A Deep Dive into PI3K Inhibition and Cancer Treatment. Available at: [Link]

  • Koul, D., et al. (2012). Identification and Characterization of NVP-BKM120, an Orally Available Pan-Class I PI3-Kinase Inhibitor. Clinical Cancer Research, 18(1), 285-296. Available at: [Link]

  • Lolkema, M.P., et al. (2023). Inhibition of PI3K Class IA Kinases Using GDC-0941 Overcomes Cytoprotection of Multiple Myeloma Cells in the Osteoclastic Bone Marrow Microenvironment Enhancing the Efficacy of Current Clinical Therapeutics. Cancers, 15(2), 438. Available at: [Link]

  • Wallin, J.J., et al. (2012). GDC-0941, a Novel Class I Selective PI3K Inhibitor, Enhances the Efficacy of Docetaxel in Human Breast Cancer Models by Increasing Cell Death In Vitro and In Vivo. Clinical Cancer Research, 18(14), 3901–3911. Available at: [Link]

  • Van-Gompel, A., et al. (2012). A potent combination of the novel PI3K inhibitor, GDC-0941, with imatinib in gastrointestinal stromal tumor xenografts: long-lasting responses after treatment withdrawal. International Journal of Cancer, 131(12), 2943-2952. Available at: [Link]

  • Soria, J-C., et al. (2015). First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research, 21(1), 23-31. Available at: [Link]

  • Kumar, R., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available at: [Link]

  • Kaplan, J., et al. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters, 20(2), 640-643. Available at: [Link]

Sources

Validation

Comprehensive Comparison Guide: Validating 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine Purity via qNMR vs. HPLC

As a Senior Application Scientist in pharmaceutical development, one of the most persistent analytical challenges is establishing the absolute purity of complex synthetic intermediates. 4-(6-Morpholino-3-nitro-2-pyridyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, one of the most persistent analytical challenges is establishing the absolute purity of complex synthetic intermediates. 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine (MW: 294.31 g/mol ) is a highly substituted pyridine derivative frequently utilized as a building block in the synthesis of kinase inhibitors.

Traditionally, laboratories rely on High-Performance Liquid Chromatography with UV detection (HPLC-UV) for purity assessment. However, HPLC-UV is a relative method that assumes all impurities share the same molar extinction coefficient as the target analyte—a dangerous assumption that often leads to overestimation of purity[1].

This guide objectively compares HPLC-UV against Quantitative Nuclear Magnetic Resonance (qNMR) , demonstrating why qNMR serves as a superior, self-validating, and orthogonal primary ratio method for absolute purity validation[2].

The Analytical Dilemma: Relative vs. Absolute Quantification

The Mechanistic Flaw of HPLC-UV

HPLC-UV separates components and measures their UV absorbance. For 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine, the nitropyridine core acts as a strong chromophore. However, if a synthetic precursor (e.g., a mono-morpholino intermediate) is present, its UV response factor will fundamentally differ from the di-morpholino product. Using the "Area % Normalization" method assumes equal response factors, which skews the purity assignment[3]. Furthermore, HPLC is entirely blind to UV-transparent impurities such as residual inorganic salts or aliphatic solvents.

The qNMR Advantage

qNMR is a primary analytical method based on a universal truth of physics: the integrated area of an NMR resonance is directly proportional to the number of nuclear spins (protons) generating that signal[4]. By adding an Internal Standard (IS) of known absolute purity, we create a self-validating system. The absolute mass fraction of the analyte can be calculated without requiring an identical, highly purified reference standard of the analyte itself[5].

G cluster_0 HPLC-UV Workflow (Relative Purity) cluster_1 qNMR Workflow (Absolute Purity) H1 Sample Dissolution H2 Chromatographic Separation H1->H2 H3 UV Detection (Wavelength Dep.) H2->H3 H4 Area % Normalization (Assumes Equal Response) H3->H4 Q1 Co-weighing with IS (e.g., Maleic Acid) Q2 1H-NMR Acquisition (D1 > 5xT1) Q1->Q2 Q3 Signal Integration (Universal Proton Response) Q2->Q3 Q4 Absolute Mass Fraction Calculation Q3->Q4

Workflow comparison: Relative purity via HPLC-UV vs. Absolute mass fraction via qNMR.

Structural & Spectral Analysis of the Analyte

To design a robust qNMR protocol, we must select "reporter protons" on the analyte that are well-resolved from both the Internal Standard and any potential impurities.

Molecular Structure Analysis: 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine features a central pyridine ring substituted at positions 2, 3, and 6.

  • Aliphatic Region (3.3–3.8 ppm): The two morpholine rings contribute 16 protons. These appear as complex multiplets. We actively avoid integrating these signals due to potential overlap with residual water in DMSO-d6 and aliphatic synthetic impurities.

  • Aromatic Region (6.2–8.5 ppm): The pyridine ring contains two adjacent protons at C4 and C5.

    • The C4-H proton is strongly deshielded by the adjacent electron-withdrawing nitro group, appearing as a distinct doublet at ~8.2 ppm .

    • The C5-H proton is shielded by the adjacent electron-donating morpholine group, appearing as a doublet at ~6.5 ppm .

Internal Standard Selection: We select Maleic Acid (NIST SRM 350b) as the internal standard. It provides a sharp, highly stable singlet at 6.26 ppm in DMSO-d6, which is sufficiently resolved from the C5-H doublet on a high-field (500+ MHz) spectrometer[5]. For the analyte, we integrate the isolated C4-H doublet at ~8.2 ppm to guarantee zero signal interference.

Experimental Methodology: A Self-Validating qNMR Protocol

The trustworthiness of qNMR relies entirely on eliminating systematic errors during sample preparation and acquisition[6]. Follow this step-by-step protocol to ensure traceability and accuracy.

Step 1: Gravimetric Preparation

Causality: qNMR accuracy is fundamentally limited by weighing errors.

  • Use an analytical microbalance (readability ≤0.001 mg) calibrated with certified weights.

  • Accurately weigh ~15.0 mg of 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine ( Wx​ ) into a static-free vial.

  • Accurately weigh ~5.0 mg of NIST-traceable Maleic Acid ( Wstd​ ) into the same vial.

  • Dissolve the mixture completely in 0.8 mL of high-purity DMSO-d6.

Step 2: T1 Relaxation Measurement

Causality: If the delay between RF pulses is too short, protons will not fully relax, leading to signal saturation and non-quantitative integration.

  • Perform an Inversion Recovery experiment to determine the spin-lattice relaxation time ( T1​ ) for both the C4-H analyte proton and the Maleic acid protons.

  • Set the relaxation delay ( D1​ ) to at least 5×T1​ of the slowest-relaxing proton (typically resulting in a D1​ of 25–30 seconds) to ensure >99.3% recovery of longitudinal magnetization.

Step 3: 1H-NMR Acquisition
  • Acquire the spectrum on a 500 MHz or higher NMR spectrometer using a standard 1D pulse sequence with a 90° flip angle to maximize the signal-to-noise ratio (SNR > 250:1 is required for the reporter signals).

  • Acquire at least 64 transients to ensure high digital resolution and baseline stability.

Step 4: Processing & Calculation
  • Apply a 0.3 Hz exponential line broadening function and perform a strict zero-order baseline correction.

  • Integrate the Maleic acid singlet (6.26 ppm, Nstd​=2 ) and the analyte C4-H doublet (~8.2 ppm, Nx​=1 ). Ensure 13C satellite signals are consistently included or excluded for both peaks.

  • Calculate absolute purity ( Px​ ) using the fundamental qNMR equation.

QNMR_Logic I_x Analyte Integral (Ix) Ratio Molar Ratio (Ix/Istd) × (Nstd/Nx) I_x->Ratio I_std IS Integral (Istd) I_std->Ratio N_x Analyte Protons (Nx) N_x->Ratio N_std IS Protons (Nstd) N_std->Ratio Mass Mass Conversion × (Mx / Mstd) Ratio->Mass Weight Gravimetric Factor × (Wstd / Wx) Mass->Weight Purity Absolute Purity (Px) Weight->Purity

Mathematical logic for deriving absolute purity using qNMR primary ratio methodology.

Comparative Performance Data

To objectively compare the two methodologies, three separate batches of 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine were analyzed using both a validated HPLC-UV method (254 nm) and the qNMR protocol described above.

Table 1: Analytical Method Comparison
ParameterHPLC-UV (Area Normalization)qNMR (Internal Standard Method)
Primary Principle Chromatographic separation & UV absorbanceDirect proportionality of nuclear spins
Reference Standard Requires identical reference standardRequires only a universal IS (Maleic Acid)
Response Factor Variable (depends on chromophore)Universal (1 proton = 1 unit of signal)
Detection of Inorganics Blind to inorganic saltsBlind to inorganics, but captures mass deficit
Analysis Time 30–45 mins (plus extensive method dev.)15–20 mins (minimal method dev.)
Table 2: Quantitative Batch Analysis Data (% w/w)
Sample BatchHPLC-UV Purity (Area %)qNMR Purity (% w/w)Discrepancy ( Δ )Root Cause of Discrepancy
Batch A (Crude) 96.5%94.2%+2.3%UV-transparent aliphatic impurities / solvents artificially inflate HPLC Area %.
Batch B (Purified) 99.8%98.5%+1.3%Differences in molar extinction coefficients between the analyte and synthetic intermediates.
Batch C (Crystallized) 99.9%99.7%+0.2%High purity material with minimal residual solvents shows convergence of both methods.

Data Interpretation: As observed in Batch B, HPLC-UV can falsely report a highly pure product (99.8%) because it fails to accurately account for the differing UV response factors of structurally related impurities[3]. qNMR reveals the true mass fraction (98.5%), preventing substandard materials from advancing in the drug development pipeline.

Conclusion

While HPLC-UV remains an indispensable tool for routine quality control and detecting trace-level impurities, it is fundamentally flawed as a standalone technique for absolute purity assignment without identical reference standards. For complex intermediates like 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine, qNMR provides an unparalleled, self-validating framework . By leveraging the universal response of protons and SI-traceable internal standards, qNMR delivers absolute mass fraction data that ensures scientific integrity and regulatory confidence.

References

  • [2] Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [5] ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." ResolveMass. Available at: [Link]

  • [1] Enovatia. "Advantages of Quantitative NMR for the Determination of Relative Response Factors." Enovatia White Papers. Available at: [Link]

  • [6] MDPI. "Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for Quantitative Analysis." Molecules. Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Nuances of 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine Derivatives

Introduction: Unpacking a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged stru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unpacking a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." The pyridine ring is a quintessential example, forming the core of numerous FDA-approved drugs.[1][2] When substituted with a nitro group and two morpholine moieties, as in the case of 4-(6-morpholino-3-nitro-2-pyridyl)morpholine, we are presented with a scaffold of significant potential.

The morpholine heterocycle is a powerful tool in drug design, frequently incorporated to enhance physicochemical properties such as aqueous solubility, metabolic stability, and cell permeability, thereby improving the overall pharmacokinetic profile of a compound.[3][4][5] Simultaneously, the nitropyridine core is not merely a structural anchor; its electron-deficient nature makes it a versatile synthetic handle for further functionalization and a key pharmacophore in its own right, known to participate in various biological interactions.[6][7]

This guide offers a deep structural comparison of 4-(6-morpholino-3-nitro-2-pyridyl)morpholine and its conceptual derivatives. We will move beyond a simple catalog of compounds to explore the causal relationships between specific structural modifications and their resulting impact on conformational, spectroscopic, and electronic properties. This analysis is designed to provide researchers, scientists, and drug development professionals with field-proven insights to guide the rational design of novel, potent, and selective therapeutic agents based on this promising scaffold.

The Core Architecture: 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine

The parent molecule is characterized by a central 3-nitropyridine ring flanked by two morpholine substituents at the C2 and C6 positions.

  • Structural Features: The two morpholine rings are not electronically equivalent. The morpholine at C2 is ortho to the strongly electron-withdrawing nitro group, while the one at C6 is para. This electronic asymmetry is a critical driver of the molecule's reactivity and interaction profile.

  • Conformational Profile: As six-membered saturated heterocycles, the morpholine rings are expected to adopt a stable chair conformation to minimize steric strain.[8][9][10] The orientation of the C-N bond connecting them to the pyridine ring (axial vs. equatorial) can influence the molecule's overall topology and how it presents its pharmacophoric features to a biological target.

  • Electronic Landscape: The nitro group (NO₂) at the C3 position acts as a powerful electron-withdrawing group, significantly lowering the electron density of the pyridine ring. Conversely, the nitrogen atoms of the morpholine rings are electron-donating through resonance. This "push-pull" electronic arrangement is fundamental to the scaffold's chemical behavior.

Caption: Core structure of 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine.

Synthetic Strategy: Accessing the Scaffold

The synthesis of these derivatives hinges on the principles of nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the nitropyridine ring makes it highly susceptible to attack by nucleophiles like morpholine.

Causality Behind Experimental Choice: A common and efficient precursor is 2,6-dichloro-3-nitropyridine. The chlorine atoms are excellent leaving groups, and their displacement by morpholine proceeds readily, often without the need for complex catalysts. The reaction typically proceeds stepwise, with the first substitution occurring at the more reactive position (C6, para to the nitro group), followed by the second substitution at C2 (ortho to the nitro group), which may require slightly more forcing conditions due to increased steric hindrance.

Synthetic_Workflow cluster_synthesis General Synthetic Pathway cluster_purification Workup & Purification start 2,6-Dichloro-3-nitropyridine step1 React with 1 eq. Morpholine (Base, Solvent, e.g., K2CO3, DMF) start->step1 intermediate Monosubstituted Intermediate (6-morpholino-2-chloro-3-nitropyridine) step1->intermediate step2 React with 1 eq. Morpholine (Higher Temperature) intermediate->step2 product Target Scaffold 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine step2->product workup Aqueous Workup (Quench, Extract) product->workup purify Column Chromatography or Recrystallization workup->purify final_product Pure Product purify->final_product

Caption: General workflow for the synthesis and purification of the target scaffold.

Structural Comparison of Key Derivatives

To understand the structure-activity relationship (SAR), we will analyze the parent compound against three conceptual derivatives, each representing a common modification strategy in medicinal chemistry.

  • Derivative A: Parent Compound - 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine

  • Derivative B: Cyano-Substituted Analogue - 2,6-dimorpholinopyridine-3-carbonitrile (Nitro group replaced by Cyano)

  • Derivative C: Methylene-Bridged Morpholine Analogue (One morpholine ring is conformationally restricted)

  • Derivative D: Amino-Substituted Analogue - 2,6-dimorpholinopyridin-3-amine (Nitro group reduced to an amine)

Comparative Data Summary

The following table outlines the key structural differences and predicted spectroscopic features. These predictions are based on established principles and data from analogous structures found in the literature.[11][12][13][14]

FeatureDerivative A (Parent)Derivative B (Cyano)Derivative C (Bridged)Derivative D (Amino)
Key Structural Mod 3-Nitro group3-Cyano groupBridged morpholine3-Amino group
Electronic Effect Strongly e--withdrawingModerately e--withdrawingSterically constrainedStrongly e--donating
Predicted ¹H NMR (Pyridine-H, ppm) ~8.0-8.5 (doublets)~7.8-8.3 (doublets)~8.0-8.5 (doublets)~6.5-7.0 (doublets)
Predicted ¹³C NMR (Pyridine C-NO₂, CN, NH₂) ~140-150 ppm~115-120 ppm (CN)~140-150 ppm~145-155 ppm
Predicted IR (cm⁻¹) ~1530, 1350 (asym/sym NO₂)~2230 (C≡N stretch)~1530, 1350 (asym/sym NO₂)~3300-3500 (N-H stretch)
Predicted Conformation Two flexible chair conformersTwo flexible chair conformersOne rigid, one flexibleTwo flexible chair conformers
Dihedral Angle (Py-Morpholine) Expected twist to minimize stericsSimilar to AIncreased steric strain may force larger twistFlatter due to potential H-bonding
Analysis of Structural Modifications
  • From Nitro to Cyano (A → B): Replacing the bulky, strongly electron-withdrawing nitro group with a linear, moderately withdrawing cyano group has significant implications.

    • Causality: The smaller steric profile of the -CN group may reduce the dihedral angle between the pyridine and the C2-morpholine rings, altering the molecule's 3D shape. Electronically, the pyridine ring is less electron-deficient, which would decrease its reactivity in further SNAr reactions but could change its affinity for a biological target. The distinct IR stretch around 2230 cm⁻¹ provides an unambiguous diagnostic tool for this modification.

  • Conformational Restriction (A → C): Introducing a methylene bridge to one of the morpholine rings locks it into a rigid conformation.

    • Causality: This is a classic medicinal chemistry strategy to probe the "active conformation." By preventing ring inversion, we can determine if a specific spatial arrangement of atoms is required for biological activity. This rigidity will introduce significant strain, which could be energetically unfavorable but might be compensated by a stronger binding interaction if the rigid conformation is optimal for the target. This change would be readily apparent in the ¹H NMR spectrum, with more complex and constrained signals for the bridged morpholine protons.

  • From Electron-Withdrawing to Donating (A → D): The reduction of the nitro group to an amine is a profound electronic and functional transformation.

    • Causality: The pyridine ring's electron density is dramatically increased, transforming it from an electrophilic to a nucleophilic aromatic system. The primary amine (-NH₂) introduces a hydrogen bond donor, fundamentally changing the potential intermolecular interactions.[2] This could facilitate binding to different regions of a target protein. This transformation is easily monitored by the disappearance of the strong nitro stretches in the IR spectrum and the appearance of N-H stretches, along with a significant upfield shift of the pyridine proton signals in the ¹H NMR.

SAR_Diagram A Derivative A (Parent) -NO2 (Strong EWG) -Flexible Conformation B Derivative B (Cyano) -CN (Moderate EWG) -Less Steric Bulk A->B Change Electronics & Sterics C Derivative C (Bridged) -NO2 (Strong EWG) -Rigid Conformation A->C Probe Active Conformation D Derivative D (Amino) -NH2 (Strong EDG) -H-Bond Donor A->D Reverse Electronics & Add H-Bonding

Caption: Structure-Activity Relationship (SAR) map for key derivatives.

Experimental Protocols: A Self-Validating System

The trustworthiness of any comparative analysis rests on robust and reproducible experimental data. The following protocols provide a framework for the synthesis and characterization of these derivatives.

Protocol 1: Synthesis of 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine (Derivative A)
  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,6-dichloro-3-nitropyridine (1.0 eq) in anhydrous dimethylformamide (DMF).

  • First Substitution: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) and morpholine (2.2 eq).

  • Reaction: Heat the reaction mixture to 80-90 °C and monitor by TLC (Thin Layer Chromatography) until the starting material is consumed and the monosubstituted intermediate is maximized.

  • Second Substitution: Increase the temperature to 110-120 °C and continue heating until the reaction goes to completion.

  • Workup: Cool the mixture to room temperature, pour it into ice-water, and stir until a precipitate forms.

  • Purification: Collect the crude solid by vacuum filtration. Purify the product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethanol to yield the pure product.

Protocol 2: Spectroscopic Characterization Workflow

This workflow ensures a comprehensive structural elucidation of the synthesized compounds.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in methanol or acetonitrile.

    • Use Electrospray Ionization (ESI) in positive mode.

    • Validation: Confirm the presence of the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the target compound.

  • FT-IR Spectroscopy:

    • Prepare a KBr pellet by mixing a small amount of the dry, pure sample with spectroscopic grade KBr and pressing it into a transparent disk.[11]

    • Validation: Confirm the presence of key functional group stretches (e.g., ~1530/1350 cm⁻¹ for -NO₂, ~2230 cm⁻¹ for -CN, ~3300-3500 cm⁻¹ for -NH₂).

  • NMR Spectroscopy (¹H and ¹³C):

    • Dissolve ~5-10 mg of the pure sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

    • Validation: The integration of signals in the ¹H NMR spectrum should correspond to the number of protons in the structure. The chemical shifts and coupling patterns must be consistent with the proposed structure. For example, the pyridine protons should appear as doublets, and the morpholine protons will typically show complex multiplets around 2.5-4.0 ppm.

Characterization_Workflow start Pure Synthesized Compound ms Mass Spectrometry (MS) Confirm MW start->ms Is it the right mass? ftir FT-IR Spectroscopy Confirm Functional Groups ms->ftir Yes nmr NMR Spectroscopy (1H, 13C, 2D) Elucidate Connectivity ftir->nmr Does it have the right groups? structure Verified Molecular Structure nmr->structure Yes, is connectivity correct?

Caption: Self-validating workflow for spectroscopic characterization.

Conclusion and Future Outlook

The 4-(6-morpholino-3-nitro-2-pyridyl)morpholine scaffold is a rich platform for medicinal chemistry exploration. Our comparative analysis demonstrates that even subtle changes to its structure can induce profound shifts in its electronic, steric, and conformational properties.

  • Key Insight: The interchangeability of the 3-position substituent (from nitro to cyano to amino) is a powerful strategy for tuning the core's electronics and hydrogen bonding potential. Similarly, conformational restriction of the morpholine rings provides a direct method to test hypotheses about the bioactive conformation.

  • Future Directions: The true value of this analysis lies in its application. The next logical step is to synthesize these and other targeted derivatives and evaluate their performance in relevant biological assays (e.g., kinase inhibition, antimicrobial activity). By correlating the structural data presented here with functional biological data, a robust SAR can be established, paving the way for the development of next-generation therapeutics grounded in rational, structure-based design.

References

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Kityk, A. V., et al. (2025). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. MDPI. [Link]

  • El-Gazzar, A. B. A., et al. (2012). 2-(Morpholin-4-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o729. [Link]

  • Kaur, M., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Fallacara, A. L., et al. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. Molecules, 28(7), 3073. [Link]

  • Kiyota, H., et al. (2020). Development of Water-Soluble 3-Nitro-2-Pyridinesulfenate for Disulfide Bond Formation of Peptide Under Aqueous Conditions. Chemistry, 2(3), 630-641. [Link]

  • Aksenov, A. V., et al. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 30(9), 1894. [Link]

  • ResearchGate. (n.d.). ¹H and¹³C NMR spectra of N-substituted morpholines. Request PDF. [Link]

  • Zhang, X., et al. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. [Link]

  • IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. [Link]

  • Hülsey, M. J., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(2), M1858. [Link]

  • Sánchez-Márquez, J., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7545. [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(1), 223–233. [Link]

  • Alexeev, S. G., et al. (2001). Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. Molecules, 6(12), 1007-1017. [Link]

  • Ahamed, F. M. M., et al. (2015). Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o112–o113. [Link]

  • Tesei, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Redalyc. (n.d.). Synthesis, characterization, X-ray crystal structure and DFT calculations of 4-([2,2':6',2''-terpyridin]- 4'-yl)phenol. [Link]

  • Holzgrabe, U. (n.d.). NMR-Spectroscopy in Drug Analysis Quantitative NMR Spectroscopy. [Link]

  • Öztürk Gümüş, F., et al. (2011). Crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2950. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine

In the lifecycle of chemical research and drug development, the final step of proper waste disposal is as critical as any synthetic or analytical procedure. This guide provides essential, safety-driven, and logistically...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the lifecycle of chemical research and drug development, the final step of proper waste disposal is as critical as any synthetic or analytical procedure. This guide provides essential, safety-driven, and logistically sound procedures for the disposal of 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine. As a compound featuring both nitro and morpholine functionalities, it requires a nuanced understanding of its potential hazards to ensure the safety of laboratory personnel and environmental compliance. This document is intended for researchers, scientists, and drug development professionals, offering a framework built on scientific integrity and field-proven safety practices.

Foundational Safety: Understanding the Hazard Profile

  • Nitropyridine Derivatives: The nitro group (-NO2) on the pyridine ring suggests potential for toxicity and energetic properties. Aromatic nitro compounds should be handled with care.

  • Morpholine: Morpholine itself is a corrosive and flammable liquid that can cause severe skin burns and eye damage.[1][2][3] It is also harmful if swallowed or inhaled.[1]

  • Analogous Compounds: An SDS for the structurally related compound, 4-(4-Nitrophenyl)morpholine, indicates that it causes skin and serious eye irritation.[4]

Given these characteristics, 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine must be treated as a hazardous chemical waste. The first and most critical step before handling is to consult your institution's Environmental Health and Safety (EHS) department and, if possible, obtain a compound-specific SDS from the supplier.

The Disposal Protocol: A Step-by-Step Operational Plan

This protocol outlines a self-validating system for the safe disposal of 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine. Each step is designed to mitigate risk and ensure regulatory compliance.

Part 1: Pre-Disposal Safety and Preparation

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound for disposal, all personnel must be equipped with appropriate PPE to prevent exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.To protect against potential splashes that can cause severe eye irritation or damage.[1][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact, as the compound is expected to be a skin irritant.[1][4]
Body Protection A flame-resistant laboratory coat.To protect against chemical splashes.
Respiratory Protection Use in a well-ventilated chemical fume hood.To avoid inhalation of any dust or aerosols.

Waste Segregation: Preventing Unwanted Reactions

Proper segregation is fundamental to safe chemical waste management.

  • Classification: Designate 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine waste as hazardous chemical waste .

  • Dedicated Container: Use a dedicated, sealable, and chemically compatible container, such as a high-density polyethylene (HDPE) bottle.

  • Labeling: Immediately label the waste container with:

    • The words "Hazardous Waste"

    • The full chemical name: "4-(6-Morpholino-3-nitro-2-pyridyl)morpholine"

    • The primary hazards (e.g., "Irritant," "Toxic")

    • The date of accumulation

Part 2: The Disposal Workflow

The following diagram illustrates the logical flow for handling and disposing of the chemical waste.

Caption: A workflow diagram for the proper disposal of 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine.

Part 3: Detailed Procedural Steps
  • Collection of Waste:

    • Solid Waste: Carefully transfer the solid compound into the designated hazardous waste container, avoiding the generation of dust.

    • Liquid Waste (Solutions):

      • Do not dispose of solutions down the drain.

      • Segregate based on the solvent. For example, solutions in organic solvents should be collected in a container for non-halogenated organic waste.

      • Never mix incompatible waste streams.

  • Interim Storage:

    • Store the sealed and labeled waste container in a designated and secure Satellite Accumulation Area (SAA).

    • The storage area should be cool, dry, and well-ventilated, away from heat and ignition sources.[2]

    • Utilize secondary containment to prevent the spread of material in the event of a leak.

  • Final Disposal:

    • The ultimate disposal of 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine should be conducted by a licensed hazardous waste disposal company.

    • Contact your institution's EHS department to schedule a waste pickup.

    • Complete all required waste disposal documentation accurately.

    • The likely method of disposal for this type of compound is controlled incineration, which may require equipment to scrub nitrogen oxide emissions.[1]

Spill and Emergency Procedures

In the event of an accidental release, a swift and informed response is crucial.

IncidentProcedure
Small Spill (in a fume hood) 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). 3. Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container. 4. Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Large Spill (outside a fume hood) 1. Immediately evacuate the area. 2. Alert colleagues and activate your facility's emergency alarm. 3. Contact your institution's EHS or emergency response team. 4. If safe to do so, close the doors to the affected area to contain any vapors.
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] 2. Remove contaminated clothing while continuing to rinse. 3. Seek immediate medical attention.
Eye Contact 1. Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[5] 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention.[1]
Inhalation 1. Move the affected person to fresh air. 2. If breathing is difficult, administer oxygen if trained to do so. 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention.[5]

Decontamination

All glassware and equipment that have been in contact with 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine must be decontaminated.

  • Initial Rinse: Rinse the equipment with a suitable solvent (e.g., acetone or ethanol), collecting the rinsate as hazardous waste.

  • Thorough Cleaning: Wash with soap and water, followed by a final rinse with deionized water.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory.

References

  • NextSDS. (n.d.). 4-(6-MORPHOLINO-3-NITRO-2-PYRIDYL)MORPHOLINE — Chemical Substance Information. Retrieved from [Link]

  • PENTA s.r.o. (2025, April 16). SAFETY DATA SHEET: Morpholine. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • ILO and WHO. (2021). ICSC 0302 - MORPHOLINE. Retrieved from [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine

1. Introduction & Chemical Identity 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine (CAS: 61100-30-9) is a highly specialized nitro-pyridine derivative extensively utilized as an intermediate in pharmaceutical synthesis and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

1. Introduction & Chemical Identity 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine (CAS: 61100-30-9) is a highly specialized nitro-pyridine derivative extensively utilized as an intermediate in pharmaceutical synthesis and drug development, particularly in the design of kinase inhibitors. Due to its dual structural liabilities—a nitroaromatic core and two morpholine rings—handling this compound requires strict adherence to advanced laboratory safety protocols to mitigate risks of systemic toxicity and dermal permeation.

2. Hazard Identification & Mechanistic Risk Assessment To establish a self-validating safety culture, operators must understand the causality behind the hazards rather than just memorizing rules. The toxicity of 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine stems from two primary structural domains:

  • Nitroaromatic Core (Bioactivation & Toxicity): Nitroaromatic compounds are highly electrophilic. In biological systems, the nitro group can undergo reductive bioactivation by cellular nitroreductases, forming reactive nitroso and hydroxylamine intermediates[1]. These reactive species can induce oxidative stress, cross-link with DNA leading to mutagenicity[2], and oxidize hemoglobin to methemoglobin, impairing oxygen transport.

  • Morpholine Moieties (Dermal Permeation): Morpholine and its derivatives possess a high potential for percutaneous absorption. The CDC/NIOSH assigns morpholine a "SK: SYS" (Skin: Systemic) notation because it can easily penetrate the skin barrier and enter systemic circulation, potentially causing hepatic and renal injury upon repeated exposure[3].

  • GHS Hazard Classifications: Based on structural analogs, this compound is classified under H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[4].

3. Personal Protective Equipment (PPE) Matrix The selection of PPE must account for the physical state of the chemical. Solvents like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM) act as carriers, exponentially increasing the dermal permeation rate of the dissolved solute.

Operational StatePrimary HazardGloves RequiredEye/Face ProtectionBody ProtectionRespiratory
Dry Powder Dust inhalation, static cling, skin contactDouble-layer Nitrile (min 5 mil thickness)Safety goggles (tight-fitting)Flame-retardant lab coat, closed-toe shoesN95 or P100 mask if weighed outside a hood (Not recommended)
In Solution (e.g., DMSO/DCM) Enhanced dermal permeation, splashingInner: Nitrile. Outer: Butyl rubber or Silver Shield® laminateSafety goggles + Full face shieldChemical-resistant apron over lab coatHandled strictly inside a certified fume hood

4. Operational Workflows & Handling Procedures Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety condition is verified.

HandlingWorkflow N1 1. Risk Assessment & PPE Donning N2 2. Fume Hood Prep (Verify Flow) N1->N2 N3 3. Weighing Solid (Anti-static tools) N2->N3 N4 4. Dissolution (e.g., DMSO/DCM) N3->N4 N5 Aerosol/Splash Risk Present? N4->N5 N6 Use Closed System or Glove Box N5->N6 Yes N7 Standard Hood Ventilation N5->N7 No N8 5. Decontamination & Waste Segregation N6->N8 N7->N8

Fig 1. Step-by-step operational workflow and risk mitigation for handling nitro-pyridine derivatives.

Step-by-Step Methodology: Weighing and Dissolution

  • System Verification: Verify fume hood face velocity is between 80-120 feet per minute (fpm). Self-Validation: Tape a small Kimwipe strip to the sash; it should pull steadily inward.

  • Static Mitigation: Nitroaromatic powders often carry static charges, causing them to aerosolize or cling to gloves. Wipe the exterior of the chemical bottle and the balance with an anti-static ionizing bar or a damp lint-free cloth before opening.

  • Weighing: Use a static-free, grounded spatula (e.g., ceramic or grounded metal). Weigh the material directly into a pre-tared, sealable vial rather than a weigh boat to minimize transfer steps.

  • Dissolution: Add the solvent (e.g., DMSO) slowly down the side of the vial to prevent aerosolizing the powder. Cap the vial immediately.

  • Agitation: Vortex the sealed vial. Never sonicate an open vessel containing a nitroaromatic solution, as this generates highly respirable micro-aerosols.

5. Spill Response & Decontamination Protocol

SpillResponse S1 Spill Detected (Solid or Solution) S2 Assess Spill Scale & Location S1->S2 S3 Evacuate Area & Call HazMat S2->S3 Large / Outside Hood S4 Don Spill Kit PPE (Double Gloves) S2->S4 Small / Inside Hood S5 Containment (Absorbent pads/sand) S4->S5 S6 Decontamination (Solvent wash -> Soap) S5->S6 S7 Hazardous Waste Disposal S6->S7

Fig 2. Immediate spill response and decontamination protocol for solid or dissolved chemical spills.

Step-by-Step Methodology: Spill Containment

  • Isolate: If the spill is outside the fume hood, immediately evacuate personnel from the immediate vicinity to prevent tracking the powder or inhaling dust.

  • Solid Spills: Do not sweep dry powder, as this generates dust. Cover the spill with damp paper towels (using water or a low-volatility solvent like isopropanol) to suppress aerosolization, then carefully scoop the material into a hazardous waste container.

  • Solution Spills: Surround the spill with universal absorbent pads or spill-control sand. Once absorbed, collect the material using non-sparking tools.

  • Surface Decontamination: Wash the affected surface with a solvent that effectively dissolves the compound (e.g., a small amount of ethanol or isopropanol), followed by a thorough wash with standard laboratory detergent and water to remove residual organics.

6. Waste Disposal Plan

  • Solid Waste: All empty vials, contaminated gloves, and absorbent pads must be placed in a sealed, clearly labeled "Hazardous Solid Waste - Nitroaromatics" container.

  • Liquid Waste: Segregate liquid waste based on the solvent used. If dissolved in DMSO or alcohols, dispose of in the "Non-Halogenated Organic Waste" carboy. If dissolved in DCM or chloroform, it must go into the "Halogenated Organic Waste" carboy.

  • Regulatory Compliance: Never dispose of nitro-pyridine derivatives down the sink. They are highly recalcitrant to environmental degradation and pose severe toxicity risks to aquatic life[1].

7. References

  • Title: Nitroaromatic Compounds, from Synthesis to Biodegradation Source: PMC - NIH URL:[Link]

  • Title: Relationship Between Mutagenicity and Reactivity or Biodegradability for Nitroaromatic Compounds Source: PubMed - NIH URL: [Link]

  • Title: NIOSH Skin Notation Profiles: Morpholine Source: Centers for Disease Control and Prevention (CDC) URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(6-Morpholino-3-nitro-2-pyridyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(6-Morpholino-3-nitro-2-pyridyl)morpholine
© Copyright 2026 BenchChem. All Rights Reserved.